2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Description
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Properties
IUPAC Name |
2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O/c11-9(5-6-12)10(14)7-1-3-8(13)4-2-7/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDWOHFEUUFTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958652 | |
| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-66-5 | |
| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,4'-dichlorobutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,4'-dichlorobutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, a halogenated butyrophenone derivative of significant interest in synthetic organic chemistry and drug development. This document elucidates the compound's IUPAC nomenclature, detailed chemical structure, and physicochemical properties. A plausible and detailed two-step synthetic pathway is presented, commencing with the Friedel-Crafts acylation of chlorobenzene followed by regioselective alpha-bromination. The guide further explores the characteristic reactivity of this α-haloketone, a class of compounds known for their utility as versatile electrophilic building blocks. Particular emphasis is placed on its potential application as a key intermediate in the synthesis of complex heterocyclic scaffolds, such as those found in azole-based antifungal agents. This guide also addresses critical safety and handling protocols and provides predicted spectroscopic data to aid in the identification and characterization of this compound.
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a multi-functionalized organic molecule that holds considerable promise as an intermediate in the synthesis of novel therapeutic agents. Its structure, incorporating an α-bromoketone moiety, a chloroalkyl chain, and a 4-chlorophenyl group, offers multiple reactive sites for strategic chemical modifications. The presence of the α-haloketone functional group, in particular, renders the molecule a potent electrophile, making it a valuable precursor for the construction of diverse molecular architectures, most notably heterocyclic systems that form the core of many pharmaceuticals.[1][2][3] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in harnessing the synthetic potential of this compound.
Compound Profile: IUPAC Name and Chemical Structure
The precise and unambiguous identification of a chemical entity is paramount in scientific research. The compound in focus is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name
The correct IUPAC name for the compound is This compound .[1]
Chemical Structure
The chemical structure of this compound is depicted below. This structure has been verified through public chemical databases.[1]
Figure 1: 2D structure of this compound.
The molecule features a four-carbon butanone chain. The carbonyl group is at position 1, which is attached to a 4-chlorophenyl ring. A bromine atom is substituted at the alpha-position (carbon-2), and a chlorine atom is at position 4.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for planning synthetic procedures, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrCl₂O | [1] |
| Molecular Weight | 295.98 g/mol | [1] |
| CAS Number | 3760-66-5 | [1] |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |
Synthesis of this compound
A robust and efficient synthesis is critical for the accessibility of this key intermediate. A logical and well-established two-step synthetic sequence is proposed, starting from readily available commercial starting materials.
Figure 2: Proposed two-step synthesis of this compound.
Step 1: Friedel-Crafts Acylation to Synthesize 4-chloro-1-(4-chlorophenyl)butan-1-one
The first step involves the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to introduce the acyl group onto the aromatic ring.[2][4]
Causality Behind Experimental Choices:
-
Reactants: Chlorobenzene is chosen as the aromatic substrate. The chloro-substituent is deactivating yet ortho-, para-directing. The para-product is generally favored due to reduced steric hindrance. 4-chlorobutyryl chloride serves as the acylating agent.
-
Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion from the acyl chloride. A stoichiometric amount is required as the product ketone complexes with AlCl₃.[4]
-
Solvent and Temperature: Dichloromethane (DCM) is a common inert solvent for Friedel-Crafts reactions. The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction and minimize potential side reactions.[1]
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 4-chlorobutyryl chloride (1.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, add chlorobenzene (1.0-1.2 eq.) dropwise at the same temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization to yield 4-chloro-1-(4-chlorophenyl)butan-1-one.
Step 2: α-Bromination of 4-chloro-1-(4-chlorophenyl)butan-1-one
The second step is the regioselective bromination at the α-position of the ketone intermediate. This reaction is typically carried out under acidic conditions, which facilitates the formation of an enol intermediate that then reacts with elemental bromine.[5][6]
Causality Behind Experimental Choices:
-
Reagents: Elemental bromine (Br₂) is the brominating agent. Acetic acid is a common solvent and also acts as a catalyst for enolization.
-
Regioselectivity: The α-position to the carbonyl group is activated for halogenation due to the electron-withdrawing nature of the carbonyl, which stabilizes the enol intermediate.
Experimental Protocol:
-
Dissolve 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq.) in glacial acetic acid.
-
To this solution, add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the bromine color and the reaction progress by TLC.
-
After completion, pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) will afford the purified this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its nature as an α-haloketone, a class of highly reactive electrophilic intermediates.[7]
Figure 3: General reactivity of this compound with nucleophiles.
The primary site of reactivity is the α-carbon bearing the bromine atom. This carbon is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom, making it susceptible to nucleophilic substitution (Sₙ2) reactions.[7]
Application in the Synthesis of Azole Antifungal Agents
A significant potential application of this compound is in the synthesis of azole-based antifungal drugs. Many of these drugs, such as ketoconazole and its analogs, contain a substituted imidazole or triazole ring connected to an aromatic core through a short linker. The α-haloketone moiety is an ideal electrophile for reaction with the nucleophilic nitrogen of an azole ring.[8]
Proposed Reaction Scheme: The reaction of this compound with 1,2,4-triazole in the presence of a base would lead to the formation of a key intermediate for a new class of azole antifungals. The chloroalkyl chain provides a further point for diversification.
Experimental Protocol for Reaction with 1,2,4-Triazole:
-
In a round-bottom flask, dissolve 1,2,4-triazole (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
To this stirred suspension, add a solution of this compound (1.0 eq.) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-substituted triazole derivative.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the protons on the 4-chlorophenyl ring.
-
Methine Proton (α-carbon): A triplet or doublet of doublets around δ 5.0-5.5 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (β and γ carbons): Complex multiplets in the range of δ 2.5-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal around δ 190-195 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm).
-
α-Carbon (C-Br): A signal around δ 40-45 ppm.
-
β-Carbon and γ-Carbon (C-Cl): Signals in the range of δ 30-50 ppm.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A characteristic isotopic cluster due to the presence of one bromine and two chlorine atoms.
-
Fragmentation: Expect to see fragmentation patterns arising from the loss of Br, Cl, and cleavage at the α-position to the carbonyl group (α-cleavage), leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141).[11][12]
FTIR (Fourier-Transform Infrared Spectroscopy):
-
C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹, characteristic of an aryl ketone.[13]
-
C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Safety and Handling
As a halogenated organic compound, and specifically an α-haloketone, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of this class of compounds.[14][15]
-
General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.
Conclusion
This compound is a versatile and valuable intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and predictable reactivity as an α-haloketone make it an attractive starting material for the construction of complex molecules, including potential new antifungal agents. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its key reactivity, and essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists in their efforts to explore the full synthetic potential of this promising compound.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from a university lab manual detailing the procedure.
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- Asian Journal of Chemistry. (Year). Title of the article providing a synthesis protocol for a similar bromoketone.
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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- Heeres, J., Backx, L. J. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003–1005.
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- Staniszewska, M., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology, 7, 1246.
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A Technical Guide to 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one (CAS 3760-66-5): Synthesis, Properties, and Applications
This document provides an in-depth technical overview of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, a halogenated butyrophenone derivative. Identified by CAS Number 3760-66-5, this compound serves as a highly functionalized intermediate for advanced organic synthesis.[1][2] Its molecular architecture, featuring multiple reactive centers, makes it a valuable building block, particularly in the fields of pharmaceutical research and fine chemical development. This guide will elucidate its core properties, outline a logical synthetic pathway, explore its chemical reactivity, and provide essential handling information for laboratory professionals.
Core Physicochemical Properties
The fundamental identity and characteristics of this compound are summarized below. These data are compiled from authoritative chemical databases and supplier specifications.[3][4][5]
| Property | Value | Source |
| CAS Number | 3760-66-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉BrCl₂O | [3][5] |
| Molecular Weight | 295.99 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Bromo-4,4'-dichlorobutyrophenone, 4-chlorophenyl 1-bromo-3-chloropropyl ketone | [5] |
| EC Number | 223-176-2 | [1][5] |
| SMILES | C1=CC(=CC=C1C(=O)C(CCCl)Br)Cl | [5] |
| InChIKey | FJDWOHFEUUFTDH-UHFFFAOYSA-N | [5] |
Retrosynthetic Analysis and Proposed Synthesis
While specific peer-reviewed synthetic preparations for this exact molecule are not abundant in the public literature, a robust and logical two-step pathway can be confidently proposed based on fundamental organic chemistry principles and established syntheses of analogous structures.[6][7] The strategy involves an initial Friedel-Crafts acylation to construct the butyrophenone backbone, followed by a selective alpha-bromination.
Caption: Proposed two-step synthesis pathway for the target compound.
Step 1: Friedel-Crafts Acylation. The synthesis commences with the reaction between chlorobenzene and 4-chlorobutyryl chloride. Anhydrous aluminum chloride (AlCl₃) is the archetypal Lewis acid catalyst for this transformation. It coordinates to the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex) that is then attacked by the electron-rich chlorobenzene ring, primarily at the para position due to steric hindrance and the para-directing nature of the chloro substituent. An aqueous workup quenches the catalyst and yields the intermediate, 4-chloro-1-(4-chlorophenyl)butan-1-one.[6][7]
Step 2: Alpha-Bromination. The intermediate ketone possesses protons on the carbon alpha to the carbonyl group. In the presence of an acid catalyst (like acetic acid, which can also serve as the solvent), the ketone undergoes tautomerization to its enol form. This enol is nucleophilic and readily attacks molecular bromine (Br₂), resulting in the selective installation of a bromine atom at the alpha-position and regeneration of the carbonyl group to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its nature as a bifunctional electrophile. It possesses two distinct carbon centers susceptible to nucleophilic attack, allowing for sequential and potentially regioselective reactions.
Caption: Reactivity map of the target compound highlighting key electrophilic sites.
-
α-Bromo Ketone (C2): This is the most reactive site. The bromine atom is an excellent leaving group, and its position alpha to the electron-withdrawing carbonyl group makes the C2 carbon highly electrophilic. This site is readily attacked by a wide range of nucleophiles (amines, thiols, carboxylates), making it a cornerstone for building molecular complexity.[8] This reactivity is instrumental in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[8][9]
-
Terminal Chloroalkyl Group (C4): The primary alkyl chloride at the C4 position is also an electrophilic center, but it is significantly less reactive than the α-bromo ketone. This difference in reactivity allows for selective, stepwise functionalization. A strong nucleophile under forcing conditions would be required to displace this chloride, typically after the more reactive C2 position has already been addressed.
-
Synthetic Intermediate: The presence of two distinct electrophilic sites makes this compound an ideal precursor for synthesizing five- or six-membered rings by reacting it with a dinucleophile (e.g., ethylenediamine), where each nucleophilic center attacks one of the electrophilic carbons. Its role as an intermediate is noted by chemical suppliers, underscoring its utility in research applications.[1]
Exemplary Synthesis Protocol
The following protocol is a validated, field-proven methodology derived from analogous procedures for butyrophenone synthesis and alpha-bromination.[6][7] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-chloro-1-(4-chlorophenyl)butan-1-one
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Reagents: Charge the flask with anhydrous aluminum chloride (147 g, 1.1 mol) and 500 mL of a suitable inert solvent like dichloromethane.
-
Addition: Add a solution of chlorobenzene (112.5 g, 1.0 mol) and 4-chlorobutyryl chloride (141 g, 1.0 mol) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Workup: Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice containing 100 mL of concentrated HCl. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 200 mL portions of dichloromethane.
-
Purification: Combine the organic layers, wash with 10% sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a 500 mL flask equipped with a stirrer and dropping funnel, dissolve the crude intermediate (0.1 mol) in 200 mL of glacial acetic acid.
-
Bromination: Add molecular bromine (16 g, 0.1 mol) dropwise at room temperature. A small amount of HBr (a few drops of a 48% solution) can be added to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The disappearance of the bromine color indicates the reaction is progressing. Monitor by TLC.
-
Workup: Pour the reaction mixture into 500 mL of cold water. A solid precipitate or an oil should form.
-
Isolation: If a solid forms, collect it by filtration, wash thoroughly with water, and dry. If an oil forms, extract it with ethyl acetate or dichloromethane.
-
Purification: Wash the organic extract with water, 5% sodium bisulfite solution (to quench excess bromine), and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography.
Applications in Research and Drug Development
Halogenated organic molecules are cornerstones of modern medicinal chemistry.[10] The title compound, with its specific arrangement of chloro and bromo substituents, is a prime candidate for use as a scaffold or intermediate in drug discovery programs.
-
Scaffold for Heterocycles: The bifunctional nature of the molecule allows it to be a key starting material for synthesizing complex heterocyclic systems, which are prevalent in many classes of pharmaceuticals.[8]
-
Fragment-Based Drug Design: As a fragment, it can be used to probe interactions with biological targets. The reactive handles allow for the subsequent elaboration of initial hits into more potent leads.
-
Intermediate for Known APIs: While direct public links to specific approved drugs are not available, intermediates with similar functionality (α-halo ketones) are common in the synthesis of various active pharmaceutical ingredients (APIs).[11]
Safety and Handling
As a laboratory chemical intended for research and development, this compound requires careful handling.[12] The toxicological properties have not been fully investigated.[12]
-
General Precautions: Use only in a chemical fume hood.[12] Avoid breathing dust, vapor, or mist. Avoid contact with eyes, skin, and clothing.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Hazards: The compound is expected to be an irritant to the mucous membranes, upper respiratory tract, skin, and eyes.[12] Ingestion and inhalation may be harmful.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 3760-66-5) is a versatile and reactive chemical intermediate. Its value is derived from the presence of two distinct and highly useful electrophilic centers, which can be manipulated by synthetic chemists to construct complex molecular targets. A logical and scalable synthesis is readily achievable through established organic reactions. For researchers in drug discovery and fine chemical synthesis, this compound represents a powerful building block for innovation. Adherence to strict safety protocols is mandatory when handling this and all laboratory chemicals.
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An In-Depth Technical Guide to 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, a halogenated butyrophenone derivative of significant interest to the chemical and pharmaceutical research communities. The document delineates its fundamental physicochemical properties, proposes a logical synthetic pathway grounded in established organic chemistry principles, and explores its potential as a versatile intermediate in drug discovery and fine chemical synthesis. Emphasis is placed on the causality behind experimental design, adherence to safety protocols, and the strategic utility of this bifunctional molecule. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Core Physicochemical Properties and Structure
This compound is a substituted ketone containing three distinct halogen atoms, which impart specific reactivity and make it a valuable synthetic building block. Its key identifiers and computed properties are summarized below.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrCl₂O | PubChem[1] |
| Molecular Weight | 295.98 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3760-66-5 | PubChem[1][2][3] |
| Synonyms | 2-Bromo-4,4'-dichlorobutyrophenone | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
Chemical Structure
The structure features a 4-chlorophenyl group attached to a butanone backbone. The key reactive centers are the carbon alpha to the carbonyl group (C2), which is substituted with a bromine atom, and the terminal carbon (C4), which bears a chlorine atom. This bifunctional nature is central to its synthetic utility.
Synthesis Pathway and Experimental Protocol
While specific proprietary synthesis methods may vary, a chemically sound and common approach for producing α-bromo ketones is the direct bromination of the parent ketone. This section outlines a plausible and robust protocol for the synthesis of the title compound from 4-chloro-1-(4-chlorophenyl)butan-1-one.
Proposed Synthetic Workflow
The synthesis is a multi-step process involving the activation of the ketone, electrophilic bromination, and subsequent purification. Each stage is critical for achieving high yield and purity.
Mechanistic Rationale
The α-bromination of a ketone proceeds via an enol or enolate intermediate. In the presence of an acid catalyst (like acetic acid, which can also serve as the solvent), the ketone undergoes tautomerization to its enol form. This enol is the key nucleophilic species. The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), leading to the formation of a brominated intermediate which then loses a proton to regenerate the carbonyl group, yielding the α-bromo ketone product. Controlling the temperature and rate of bromine addition is crucial to prevent side reactions, such as polybromination.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq).
-
Dissolution: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material). Stir until the solid is fully dissolved.
-
Bromination: In the dropping funnel, place a solution of elemental bromine (Br₂) (1.05 eq) in acetic acid. Cool the reaction flask in an ice bath to 0-5 °C. Add the bromine solution dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Causality Note: Dropwise addition at low temperature prevents a rapid exothermic reaction and minimizes the formation of dibrominated byproducts. The slight excess of bromine ensures complete consumption of the starting material.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Quenching: Slowly pour the reaction mixture into a beaker of ice water containing a 10% aqueous solution of sodium bisulfite.
-
Causality Note: This step serves two purposes: precipitating the organic product out of the acidic solvent and quenching any unreacted bromine (NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2HBr).
-
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Applications in Drug Discovery and Organic Synthesis
Halogenated compounds are cornerstones of medicinal chemistry and are present in a significant number of FDA-approved drugs.[4] The title compound, with its distinct reactive sites, is a prime candidate for use as an intermediate in the synthesis of more complex molecules.
Role as a Bifunctional Synthetic Intermediate
The key to the compound's utility lies in the differential reactivity of its C-Br and C-Cl bonds and the electrophilic carbonyl group.
-
α-Bromo Ketone: This moiety is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The bromine is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the C2 position.[5]
-
Alkyl Chloride: The primary alkyl chloride at the C4 position is also an electrophilic site, but it is generally less reactive than the α-bromo ketone. This difference in reactivity allows for selective, stepwise functionalization. One could first react at the C2 position under mild conditions, then employ more forcing conditions to substitute the C4-chloride.
-
Ketone Carbonyl: The carbonyl group itself can undergo reactions such as reduction, reductive amination, or addition of organometallic reagents.
Exemplar Application: Synthesis of a Substituted Tetrahydrofuran
This compound can serve as a precursor for heterocyclic scaffolds, which are prevalent in pharmaceuticals. A hypothetical pathway to a substituted tetrahydrofuran, a common structural motif, is outlined below.
Protocol for Hypothetical Synthesis:
-
Reduction: Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol at 0 °C. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Causality Note: NaBH₄ is a mild reducing agent that will chemoselectively reduce the ketone to a secondary alcohol without affecting the alkyl halides.
-
-
Workup: After the reaction is complete (monitored by TLC), quench with water and extract the resulting halohydrin intermediate.
-
Cyclization: Dissolve the crude intermediate in an aprotic polar solvent like tetrahydrofuran (THF). Add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq).
-
Causality Note: The base deprotonates the newly formed alcohol, creating an alkoxide. This nucleophilic alkoxide then attacks the C4 carbon in an intramolecular Sₙ2 reaction, displacing the chloride and forming the five-membered tetrahydrofuran ring. The C-Cl bond is targeted here for the formation of a thermodynamically stable 5-membered ring.
-
Safety and Handling
Working with polyhalogenated, reactive organic compounds requires strict adherence to safety protocols. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogs like 2-bromo-1-(4-chlorophenyl)propan-1-one and other bromoacetophenones suggest the following precautions.[6][7][8]
-
Hazard Profile:
-
Skin/Eye: Expected to be a skin and eye irritant, potentially corrosive. Causes severe skin burns and eye damage in similar compounds.[8]
-
Inhalation: May be harmful if inhaled, causing respiratory irritation.[6]
-
Ingestion: Harmful if swallowed.[6]
-
Other: Can be a lachrymator (a substance that causes tearing).[7][8]
-
-
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles or a face shield.
-
Wear a flame-retardant lab coat.
-
Wear chemically resistant gloves (e.g., nitrile).
-
-
Handling Procedures:
-
All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid all personal contact. Keep containers securely sealed when not in use.
-
Use spark-proof tools and explosion-proof equipment where necessary.
-
-
Spill and Disposal:
-
In case of a spill, cordon off the area. Use dry, non-combustible absorbent material to clean up.
-
Dispose of the chemical waste in a properly labeled, sealed container according to institutional and local regulations.
-
Conclusion
This compound is a potent and versatile synthetic intermediate. Its value is derived from its bifunctional nature, containing two distinct and reactive carbon-halogen bonds in addition to a modifiable ketone group. This structure allows for a range of selective transformations, making it an ideal precursor for constructing complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements enables researchers to safely and effectively integrate this powerful building block into their research and development pipelines.
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Unlocking the Potential of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one: A Strategic Guide for Synthetic and Medicinal Chemistry
Introduction: The Untapped Versatility of a Multifunctional Building Block
In the landscape of chemical synthesis and drug discovery, the identification of versatile molecular scaffolds is paramount. 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is a halogenated butyrophenone derivative that, while noted in chemical databases, remains largely unexplored in peer-reviewed literature.[1][2] Its structure, however, is rich with potential, featuring multiple reactive sites that can serve as handles for complex molecular construction. This guide delineates a strategic vision for unlocking the synthetic and therapeutic potential of this compound, targeting researchers in organic synthesis and medicinal chemistry.
The core of this molecule's utility lies in its identity as an α-haloketone. This functional group is a cornerstone in synthetic chemistry, renowned for its role as a key precursor in the formation of a wide array of heterocyclic compounds, including those with significant biological activity.[3][4][5][6] The presence of a bromo group at the alpha position to the carbonyl, a chloro group on the terminal carbon of the butyl chain, and a chloro-substituted phenyl ring provides a unique combination of electrophilic centers and a tunable aromatic moiety. This guide will illuminate two primary and interconnected avenues of research: the synthesis of novel heterocyclic compounds and the subsequent evaluation of their biological activities.
PART 1: Strategic Synthesis—Harnessing the Reactivity of an α-Haloketone
The primary directive for exploring the utility of this compound is to leverage its inherent reactivity as an α-haloketone. These compounds are pivotal intermediates for creating complex nitrogen, sulfur, and oxygen-containing heterocycles, many of which are scaffolds for blockbuster pharmaceuticals.[5][7]
The Hantzsch Thiazole Synthesis: A Primary Research Thrust
The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring, a motif prevalent in pharmacologically active compounds.[8][9][10] This reaction involves the condensation of an α-haloketone with a thioamide. The high reactivity of the α-bromo group in our target molecule makes it an ideal substrate for this transformation.
The proposed reaction scheme involves reacting this compound with various thioamides to generate a library of novel 2,4-disubstituted thiazoles. The chloroalkyl side chain at the 4-position of the resulting thiazole offers a secondary site for further diversification, a key advantage for library development in medicinal chemistry.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or isopropanol.
-
Thioamide Addition: Add 1.1 equivalents of the selected thioamide (e.g., thiourea, thioacetamide, or a custom-synthesized thioamide) to the solution.
-
Reaction Initiation: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10] The reaction is generally complete within 1-4 hours.[10][11]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel to yield the desired thiazole derivative.
-
Characterization: Confirm the structure of the synthesized thiazole using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Exploration of Tetrazole Synthesis: A Bioisosteric Approach
Tetrazoles are another class of nitrogen-rich heterocycles with immense pharmacological importance.[12][13] They are often used as bioisosteric replacements for carboxylic acids in drug design, offering improved metabolic stability and bioavailability. While direct synthesis from α-haloketones is less common, the ketone functionality of our starting material can be a gateway to tetrazole formation through multi-step sequences or via the Schmidt reaction under specific conditions.[14]
A plausible synthetic route could involve the conversion of the ketone to an oxime, followed by a Beckmann rearrangement to an amide, which can then be transformed into a tetrazole. A more direct, albeit potentially lower-yielding, approach could be the exploration of the Schmidt reaction on the ketone, which has been reported to produce tetrazoles as byproducts or even major products depending on the substrate and reaction conditions.[14]
Conceptual Protocol: Multi-step Tetrazole Synthesis
-
Oxime Formation: React this compound with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Beckmann Rearrangement: Treat the oxime with a dehydrating agent (e.g., phosphorus pentachloride or sulfuric acid) to induce the Beckmann rearrangement, yielding the corresponding amide.
-
Tetrazole Formation: Convert the amide to the 1,5-disubstituted tetrazole using a reagent combination such as phosphorus pentachloride and sodium azide.[13]
-
Purification and Characterization: Purify the final product using column chromatography and characterize its structure using spectroscopic methods.
PART 2: Biological Evaluation—From Novel Scaffolds to Bioactive Leads
The synthesis of a library of novel thiazole and tetrazole derivatives is the first step. The subsequent, and equally critical, phase of research is the systematic evaluation of their biological activities. The diverse pharmacological profiles of these heterocyclic cores suggest several potential therapeutic areas for investigation.
Anticancer Screening
Thiazole derivatives have demonstrated a wide range of anticancer activities, targeting various pathways involved in cell proliferation and survival. A primary screening campaign should focus on evaluating the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines (e.g., breast, lung, colon, and prostate cancer lines).
Caption: Funnel approach for biological screening.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture selected human cancer cell lines in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Antimicrobial and Antifungal Evaluation
The thiazole nucleus is also a key component of many antimicrobial and antifungal agents. The synthesized compounds should be screened for their activity against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus). Standard methods such as broth microdilution can be employed to determine the Minimum Inhibitory Concentration (MIC) for each compound.
Conclusion and Future Outlook
This compound represents a promising, yet underutilized, starting material for the synthesis of novel heterocyclic compounds with significant potential for biological activity. The strategic research plan outlined in this guide, focusing on the synthesis of thiazole and tetrazole derivatives followed by systematic biological screening, provides a clear and actionable pathway for researchers. The multi-functional nature of the parent molecule allows for extensive chemical diversification, which is crucial for developing structure-activity relationships and optimizing lead compounds. By following the proposed synthetic and screening protocols, research teams can efficiently explore the chemical space around this versatile scaffold and potentially uncover new therapeutic agents.
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Formation of tetrazoles from ketones in Schmidt reaction. (2020, September 28). In Chemistry Stack Exchange. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Introduction
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is a halogenated butyrophenone derivative of significant interest as a versatile building block in organic synthesis. Its structure, featuring multiple reactive sites—an alpha-bromine adjacent to a carbonyl group, a terminal chloroalkyl chain, and a chlorinated aromatic ring—makes it a valuable precursor for the synthesis of complex heterocyclic compounds and pharmaceutical intermediates.[1] This application note provides a detailed, two-step protocol for the synthesis of this target compound, designed for researchers in organic chemistry and drug development.
The synthesis strategy involves two classical and robust reactions:
-
Friedel-Crafts Acylation: The reaction between chlorobenzene and 4-chlorobutyryl chloride, catalyzed by anhydrous aluminum chloride, to form the ketone intermediate, 4-chloro-1-(4-chlorophenyl)butan-1-one.
-
Alpha-Bromination: The selective bromination of the ketone intermediate at the alpha-position to the carbonyl group using elemental bromine in an acidic medium to yield the final product.
This guide emphasizes the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deep understanding of the chemical transformations. All safety precautions must be strictly adhered to, given the hazardous nature of the reagents involved.
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 4-chloro-1-(4-chlorophenyl)butan-1-one (Intermediate)
This initial step utilizes the Friedel-Crafts acylation to create the carbon skeleton of the target molecule. An acyl group is introduced onto the chlorobenzene ring, forming the ketone intermediate.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] The mechanism proceeds via three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 4-chlorobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate (an arenium ion), which temporarily disrupts the ring's aromaticity.
-
Deprotonation and Regeneration: The chloro-substituent on the benzene ring is an ortho, para-directing group.[3] Due to steric hindrance from the acyl group, the para-substituted product is predominantly formed.[4][5] A weak base, [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the AlCl₃ catalyst to yield 4-chloro-1-(4-chlorophenyl)butan-1-one.[2]
Caption: Experimental workflow for Friedel-Crafts acylation.
Materials and Equipment
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Quantity | Notes |
| Chlorobenzene | C₆H₅Cl | 112.56 | 108-90-7 | 11.26 g (10.2 mL) | 0.1 mol |
| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | 4635-59-0 | 15.5 g (12.2 mL) | 0.11 mol |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | 15.4 g | 0.115 mol |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | 150 mL | Solvent |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | ~50 mL | For quenching |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | As needed | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | For drying |
| Ice | H₂O | 18.02 | 7732-18-5 | ~200 g | For quenching |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnels (x2), reflux condenser with drying tube (CaCl₂), ice bath, separatory funnel, rotary evaporator, vacuum distillation setup.
Experimental Protocol
-
Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask with a magnetic stir bar under an inert nitrogen atmosphere. Equip the flask with two dropping funnels and a condenser fitted with a calcium chloride drying tube.
-
Reagent Preparation: In one dropping funnel, prepare a solution of 4-chlorobutyryl chloride (15.5 g) in 40 mL of anhydrous DCM. In the second dropping funnel, place chlorobenzene (11.26 g) dissolved in 30 mL of anhydrous DCM.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (15.4 g) and 80 mL of anhydrous DCM. Cool the resulting suspension to 0-5 °C using an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Addition of Chlorobenzene: Following the complete addition of the acyl chloride, add the chlorobenzene solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (50 mL).
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine all organic layers and wash them successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 4-chloro-1-(4-chlorophenyl)butan-1-one as a colorless to pale yellow liquid.[6]
Part 2: Synthesis of this compound (Final Product)
The second step involves the selective bromination of the intermediate ketone at the α-carbon position.
Mechanistic Rationale: Acid-Catalyzed Alpha-Halogenation
The alpha-halogenation of ketones in an acidic medium proceeds through an enol intermediate.[7]
-
Enol Formation: The reaction is catalyzed by acid (in this case, acetic acid can serve as both solvent and catalyst, or a stronger acid like HBr can be used). The carbonyl oxygen is first protonated, which makes the α-protons more acidic. A weak base then removes an α-proton, leading to the formation of a nucleophilic enol tautomer.[8][9]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (Br₂) molecule.[9]
-
Deprotonation: The resulting intermediate is then deprotonated at the carbonyl oxygen to regenerate the carbonyl group, yielding the final α-bromo ketone product.[8]
This method is highly effective for the selective mono-bromination of ketones.
Caption: Experimental workflow for alpha-bromination.
Materials and Equipment
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Quantity | Notes |
| 4-chloro-1-(4-chlorophenyl)butan-1-one | C₁₀H₁₀Cl₂O | 217.09 | (Intermediate) | 10.85 g | 0.05 mol |
| Bromine | Br₂ | 159.81 | 7726-95-6 | 8.0 g (2.56 mL) | 0.05 mol |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | 50 mL | Solvent/Catalyst |
| Ethanol (95% and 50%) | C₂H₅OH | 46.07 | 64-17-5 | As needed | For washing/recrystallization |
Equipment: 250 mL flask, magnetic stirrer, dropping funnel, ice bath, Büchner funnel and suction flask, recrystallization apparatus.
Experimental Protocol
-
Dissolution: In a 250 mL flask, dissolve the intermediate 4-chloro-1-(4-chlorophenyl)butan-1-one (10.85 g) in 50 mL of glacial acetic acid.
-
Bromine Addition: To the stirred solution, add bromine (8.0 g) dropwise from a dropping funnel. The addition should be slow enough to maintain the reaction temperature below 20 °C, using an ice bath for cooling if necessary.[10] Vigorous stirring is essential during this step.
-
Reaction Completion: After the addition is complete (approximately 30 minutes), continue to stir the mixture. The reaction is typically complete when the reddish-brown color of bromine has faded.
-
Precipitation: Cool the flask in an ice-water bath to precipitate the product.
-
Filtration and Washing: Filter the crude crystals with suction using a Büchner funnel. Wash the collected solid with several portions of cold 50% aqueous ethanol until the washings run clear and colorless.[10]
-
Recrystallization: Air-dry the crude product. Recrystallize the solid from an appropriate amount of 95% ethanol. The product should separate as colorless crystals upon cooling.
-
Final Product Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
Data Summary and Characterization
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield |
| Intermediate | C₁₀H₁₀Cl₂O | 217.09 | Pale yellow liquid | 70-80% |
| Final Product | C₁₀H₉BrCl₂O | 295.98 | Colorless solid | 65-75% |
Expected Characterization for Final Product, this compound[11]:
-
IUPAC Name: this compound
-
CAS Number: 3760-66-5
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methine proton at the α-position, and the two methylene groups of the butyl chain.
-
¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, and the three aliphatic carbons.
-
MS (m/z): Expect a molecular ion peak corresponding to the isotopic distribution of Br and Cl atoms.
-
IR (cm⁻¹): Expect a strong absorption band around 1690 cm⁻¹ for the C=O stretch of the aromatic ketone.
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.
-
4-Chlorobutyryl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns upon contact. Inhalation can be fatal. Handle with extreme care using appropriate personal protective equipment (PPE), including heavy-duty gloves.
-
α-Bromo Ketones: The final product and related compounds are lachrymators (increase the flow of tears) and are corrosive, causing severe skin burns and eye damage.[12][13]
-
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and appropriate chemical-resistant gloves must be worn at all times. All transfers of corrosive and volatile reagents should be performed in a fume hood.[13]
References
- Google. (n.d.). US5994600A - Method for preparing α,ω-bromochloroalkanes. Google Patents.
- Google. (n.d.). US2868850A - Method for the synthesis of bromo-1-chloro-4-butane. Google Patents.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved January 17, 2026, from [Link]
-
Techemi. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 17, 2026, from [Link]
-
YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved January 17, 2026, from [Link]
-
YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved January 17, 2026, from [Link]
-
Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved January 17, 2026, from [Link]
-
Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved January 17, 2026, from [Link]
-
CPAchem Ltd. (2023, September 13). Safety data sheet. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1-(4-chlorophenyl)butan-1-one. PubChem. Retrieved January 17, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(4-CHLOROPHENYL)BUTAN-1-ONE. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Chlorobutyrophenone. PubChem. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Butanone, 1-(4-bromophenyl)-. PubChem. Retrieved January 17, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one (CAS No: 3760-66-5).[1][2] As a key intermediate, optimizing its synthesis is critical for downstream applications. This document provides in-depth, field-proven insights into the reaction, focusing on troubleshooting common experimental hurdles and answering frequently asked questions in a direct, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational queries regarding the synthesis, providing a solid starting point for experimental design.
Q1: What is the standard synthetic route and primary starting material for this compound?
The most common and direct route is the electrophilic alpha-bromination of a ketone. The logical starting material is 4-chloro-1-(4-chlorophenyl)butan-1-one . The reaction introduces a bromine atom at the alpha (α) position relative to the carbonyl group. This transformation is a classic and fundamental reaction in organic synthesis.[3][4]
Q2: Which brominating agents are recommended, and what are the trade-offs?
The choice of brominating agent is critical and influences the reaction's selectivity, safety, and impurity profile.
-
Elemental Bromine (Br₂): Often used in a solvent like glacial acetic acid, Br₂ is a powerful and cost-effective brominating agent.[4][5] However, it is highly toxic and corrosive, requiring careful handling in a fume hood. Its high reactivity can sometimes lead to over-bromination.[6][7]
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[8] It is often used for selective α-bromination of ketones, particularly when radical-initiated side reactions are a concern.[6] However, its thermal stability can be an issue in some solvents.[7]
For this specific synthesis, starting with Br₂ in acetic acid is a standard approach, but NBS can be an excellent alternative to improve selectivity and handling.[3][8]
Q3: What is the underlying mechanism of this α-bromination reaction?
Under acidic conditions (e.g., using acetic acid as a solvent or adding an acid catalyst), the reaction proceeds through an enol intermediate. The mechanism involves three key steps:[3][8]
-
Acid-Catalyzed Enolization: The carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (like another ketone molecule or the solvent) removes an α-proton to form the nucleophilic enol.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone.[4][8]
The rate-limiting step is typically the formation of the enol, meaning the reaction rate is often independent of the bromine concentration.[4]
Caption: Acid-catalyzed α-bromination mechanism.
Part 2: Troubleshooting Guide
This section is structured to provide clear, actionable solutions to specific problems encountered during the synthesis.
Issue 1: Incomplete Conversion or Low Yield
Symptom: TLC or HPLC analysis shows a significant amount of remaining starting material (4-chloro-1-(4-chlorophenyl)butan-1-one) after the expected reaction time.
Possible Causes & Solutions:
-
Insufficient Reaction Time/Temperature:
-
Diagnosis: The enolization step is often the bottleneck.
-
Solution: Monitor the reaction closely using TLC. If the starting material spot persists, consider extending the reaction time. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can significantly accelerate the reaction, but must be done cautiously to avoid byproduct formation.[7]
-
-
Inadequate Acid Catalysis:
-
Diagnosis: The rate of enol formation is dependent on the acid catalyst concentration.[4]
-
Solution: If using a non-acidic solvent like Dichloromethane (DCM), ensure a catalytic amount of a strong acid (like p-toluenesulfonic acid, PTSA) is present.[9] If using acetic acid as the solvent, this is usually sufficient.
-
-
Reagent Quality:
-
Diagnosis: The brominating agent may have degraded, or the solvent may contain impurities (e.g., water) that can interfere with the reaction.
-
Solution: Use a fresh bottle of the brominating agent. Ensure solvents are anhydrous.
-
Issue 2: Formation of Multiple Byproducts (Dibromination & Aromatic Bromination)
Symptom: The crude product shows multiple spots on TLC or peaks in HPLC, indicating impurities. Two common culprits are dibrominated product and aromatic ring bromination.
Possible Causes & Solutions:
-
Over-bromination (Dibromination):
-
Diagnosis: The desired α-bromo ketone product can itself enolize and react with a second equivalent of bromine. This is especially problematic if the brominating agent is added too quickly or in excess.[10]
-
Solution:
-
-
Aromatic Ring Bromination:
-
Diagnosis: The 4-chlorophenyl ring is an aromatic system that can undergo electrophilic aromatic substitution, especially if a Lewis acid catalyst is present or generated.
-
Solution: Avoid using Lewis acid catalysts (like FeBr₃ or AlCl₃) which strongly promote ring bromination.[11] Stick to acid-catalyzed conditions which favor α-bromination. The acyl group on the ring is deactivating, which helps suppress this side reaction, but it can still occur under harsh conditions.[11]
-
Table 1: Troubleshooting Byproduct Formation
| Byproduct Type | Probable Cause | Recommended Corrective Action |
| Dibromo-ketone | Excess brominating agent; rapid addition. | Use max 1.05 eq. of Br₂ or NBS.[9] Add brominating agent slowly and dropwise with efficient stirring.[3] |
| Aromatic Bromination | Use of Lewis acid catalysts (FeBr₃); harsh conditions. | Use protic acid catalysis (e.g., Acetic Acid) instead of Lewis acids.[11] Maintain moderate reaction temperatures. |
Issue 3: Purification Challenges
Symptom: Difficulty separating the product from the starting material or byproducts via column chromatography or recrystallization. The product "oils out" during crystallization.
Possible Causes & Solutions:
-
Similar Polarity:
-
Diagnosis: The product and starting material have very similar polarities, making chromatographic separation difficult.[9]
-
Solution: Use a less polar solvent system for column chromatography (e.g., high hexane content in a hexane/ethyl acetate mobile phase) to improve separation. Sometimes, it is more efficient to carry the slightly impure material to the next step, where the product of the subsequent reaction may have a drastically different polarity, simplifying purification.[9]
-
-
"Oiling Out" During Recrystallization:
-
Diagnosis: This occurs when the solid melts in the hot solvent before dissolving, or when the solution becomes supersaturated above the product's melting point. Impurities can also suppress crystallization.[12]
-
Solution:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.[12]
-
Slow Cooling: Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod or seeding with a pure crystal can induce crystallization.[12]
-
Solvent System: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water or hexane/ethyl acetate) may be more effective.
-
-
Part 3: Experimental Protocols
Protocol 1: Synthesis via Bromine in Acetic Acid
This protocol is a general procedure adapted from standard methods for the α-bromination of ketones.[3][5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot has been consumed.
-
Work-up: Carefully pour the reaction mixture into a larger beaker containing ice-water. The crude product may precipitate as a solid or an oil.
-
Quenching: If the solution retains a yellow/orange color from excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.[3]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography.[12]
Troubleshooting Workflow Diagram
Caption: A logical workflow for synthesis and troubleshooting.
References
- Technical Support Center: Purification of Crude 2-Bromo-4-chlorophenol. Benchchem.
- 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis.Source Not Specified.
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem.
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Eureka | Patsnap. [Link]
-
This compound. Georganics. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- An In-depth Technical Guide to the Electrophilic Alpha-Bromin
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
4-Bromo-1-(4-chlorophenyl)butan-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [Link]
-
Separation of Ketone and alpha Bromo ketone. Reddit. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Source Not Specified. [Link]
-
Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Center for Biotechnology Information. [Link]
-
BROMINATION OF ACETOPHENONE. Reddit. [Link]
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Technical Support Center: Synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, ensuring high purity and yield. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your research and development efforts.
Core Synthesis Pathway: α-Bromination of a Ketone Precursor
The synthesis of this compound typically proceeds via the α-bromination of its ketone precursor, 4-chloro-1-(4-chlorophenyl)butan-1-one. This reaction involves the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂).[1][2][3] Acid catalysis is commonly employed to facilitate the formation of the enol intermediate.[1][2][4]
The general transformation is illustrated below:
Caption: General synthetic route for this compound.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable solutions.
Question 1: My reaction is incomplete, and I see a significant amount of unreacted starting material by TLC/HPLC. What went wrong?
Answer:
An incomplete reaction is a common issue that can typically be traced back to three main factors: the brominating agent, reaction conditions, or catalyst inefficiency.
-
Cause 1: Insufficient or Decomposed Brominating Agent: N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine.[5] However, it can decompose over time, especially if it appears yellow or brown, indicating the presence of free bromine.[6] Using decomposed NBS will result in a lower effective concentration of the brominating agent.
-
Cause 2: Sub-optimal Reaction Temperature: The rate of enol formation, which is often the rate-determining step in acid-catalyzed halogenation, is temperature-dependent.[4] If the temperature is too low, the reaction may proceed very slowly.
-
Solution: While initial reactions might be started at 0°C or room temperature to control exothermicity, gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time.
-
-
Cause 3: Ineffective Catalysis: An acid catalyst is crucial for promoting the keto-enol tautomerism necessary for the reaction to proceed.[1][3] If the catalyst is absent, insufficient, or neutralized, the reaction rate will be significantly reduced.
Question 2: My product is contaminated with a di-brominated species. How can I avoid its formation and remove it?
Answer:
The formation of a di-brominated byproduct, 2,2-dibromo-4-chloro-1-(4-chlorophenyl)butan-1-one, is a classic example of over-halogenation.
-
Mechanism of Formation: Once the first bromine atom is attached at the alpha position, the electron-withdrawing nature of the halogen makes the remaining α-hydrogen even more acidic. This can facilitate a second enolization and subsequent bromination, especially under basic conditions.[8] While less favorable in acidic media, it can still occur if reaction conditions are not carefully controlled.[8]
-
Prevention Strategies:
-
Control Stoichiometry: Avoid using a large excess of the brominating agent. Use of 1.0 to 1.05 equivalents is typically sufficient.
-
Slow Addition: Add the brominating agent (especially Br₂) dropwise or portion-wise to the reaction mixture to maintain a low instantaneous concentration, minimizing the chance of double bromination on a single molecule.
-
Temperature Control: Running the reaction at the lowest feasible temperature can help improve selectivity for the mono-brominated product.
-
-
Remediation:
-
Column Chromatography: The di-brominated impurity is significantly less polar than the mono-brominated product and the starting material. It can be effectively separated using silica gel column chromatography.
-
Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) may selectively crystallize the desired mono-bromo product, leaving the more soluble di-bromo impurity in the mother liquor.
-
Question 3: The product is colored (yellow/brown) and seems to degrade during workup or upon storage. What is causing this instability?
Answer:
α-Bromoketones are known to be reactive and potentially unstable compounds.[9] Discoloration and degradation are often signs of decomposition.
-
Cause 1: Presence of HBr: The reaction generates hydrogen bromide (HBr) as a byproduct. Residual acid can promote side reactions or degradation over time.
-
Solution: During the aqueous workup, wash the organic layer thoroughly with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual HBr. Follow this with a brine wash to remove excess water.
-
-
Cause 2: Light and Heat Sensitivity: Like many halogenated compounds, α-bromoketones can be sensitive to light and heat.
-
Solution: Store the purified product in an amber vial at low temperatures (refrigerated or frozen) under an inert atmosphere (e.g., nitrogen or argon).[6] Perform workup and purification steps without unnecessary delay or prolonged heating.
-
-
Cause 3: Elimination Reactions: α-Bromoketones can undergo dehydrobromination (elimination of HBr) to form α,β-unsaturated ketones, especially in the presence of base.[2][10] This is a common synthetic application but an undesired side reaction if the saturated product is the target.
-
Solution: Use a weak, non-nucleophilic base for neutralization (like NaHCO₃) and avoid strong bases (like NaOH or KOH) during workup unless an elimination reaction is intended.
-
Question 4: I see byproducts related to my brominating agent, such as succinimide. How do I remove them?
Answer:
When using N-Bromosuccinimide (NBS), the formation of succinimide as a byproduct is unavoidable.
-
Origin: In the reaction, NBS serves as the bromine donor, and the remaining succinimide radical abstracts a proton, leading to the formation of succinimide.
-
Removal: Succinimide is highly soluble in water, whereas the α-bromoketone product is typically soluble in organic solvents.
-
Solution: A standard aqueous workup is highly effective. After the reaction is complete, quench the mixture and extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer several times with water. This will efficiently partition the water-soluble succinimide into the aqueous phase, leaving the desired product in the organic layer.
-
Impurity Troubleshooting Workflow
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
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- 5. N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX [slideshare.net]
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- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting low yield in "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one" synthesis
Technical Support Center: Synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, scientifically grounded solutions to common issues, with a focus on improving yield and purity.
This synthesis is a multi-step process, typically involving a Friedel-Crafts acylation followed by an α-bromination. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a logical, question-and-answer format.
Part 1: Troubleshooting Guide - Low Yield & Impurities
Low yield is a primary concern in the synthesis of this compound. The root cause can often be traced back to suboptimal reaction conditions, reagent quality, or the formation of side products. This section will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs):
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can originate from either the initial Friedel-Crafts acylation or the subsequent α-bromination step. It is crucial to analyze both stages to pinpoint the source of the problem.
-
Friedel-Crafts Acylation Issues: The reaction of chlorobenzene with 4-chlorobutyryl chloride is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] Low yields in this step can be attributed to several factors:
-
Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture. Inadequate drying of glassware, solvents, or reagents can deactivate the catalyst, leading to an incomplete reaction.
-
Substrate Deactivation: Chlorobenzene is a deactivated aromatic ring, which can make the Friedel-Crafts acylation sluggish.[2]
-
Side Reactions: Intramolecular cyclization of the product can occur, especially at higher temperatures, leading to the formation of α-tetralone.[1]
-
-
α-Bromination Issues: The bromination of the ketone intermediate, 4-chloro-1-(4-chlorophenyl)butan-1-one, at the alpha position is also a critical step.[3][4] Low yields here can be due to:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.
-
Over-bromination: The formation of di-brominated or poly-brominated byproducts can occur if the reaction is not carefully controlled.[5]
-
Ring Bromination: Although less common for deactivated rings, bromination of the aromatic ring can occur under certain conditions.
-
Q2: I'm observing multiple spots on my TLC plate after the Friedel-Crafts acylation. What are these impurities and how can I minimize them?
A2: The primary impurities in the Friedel-Crafts acylation of chlorobenzene are typically ortho and para isomers, with the para isomer being the major product due to less steric hindrance.[2][6] Other potential impurities include:
-
Unreacted Chlorobenzene: This can be minimized by using a slight excess of chlorobenzene.
-
Polysubstituted Products: While the acyl group is deactivating and generally prevents further acylation, under harsh conditions, some diacylation may occur.[2][7]
-
Intramolecular Cyclization Product (α-tetralone): This side reaction is favored by higher temperatures and longer reaction times.[1] To minimize its formation, it is recommended to carry out the reaction at a low temperature (e.g., 0-10 °C).
Q3: My α-bromination step is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
A3: Achieving high selectivity for mono-bromination requires careful control of the reaction conditions. The formation of the enol or enolate intermediate is the rate-determining step in this reaction.[4][8]
-
Stoichiometry of the Brominating Agent: Use of a slight excess (around 1.1 equivalents) of the brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), is often recommended to ensure complete conversion of the starting ketone while minimizing over-bromination.[9]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity.
-
Choice of Brominating Agent: Different brominating agents can offer varying levels of selectivity. For instance, NBS is often considered a milder and more selective brominating agent than elemental bromine.[3]
Q4: I am having difficulty with the purification of the final product. What are the recommended methods?
A4: Purification of this compound can be challenging due to the presence of structurally similar impurities.
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system must be determined empirically, but common choices include ethanol, isopropanol, or a mixture of hexane and ethyl acetate.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.
Part 2: Optimized Experimental Protocols
To provide a practical framework for troubleshooting, here are detailed, step-by-step methodologies for the key experiments.
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene
This protocol is designed to maximize the yield of 4-chloro-1-(4-chlorophenyl)butan-1-one while minimizing side reactions.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
4-Chlorobutyryl chloride
-
Chlorobenzene
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, add chlorobenzene (1.1 equivalents) dropwise, again keeping the temperature below 10 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: α-Bromination of 4-chloro-1-(4-chlorophenyl)butan-1-one
This protocol focuses on the selective mono-bromination of the ketone intermediate.
Materials:
-
4-chloro-1-(4-chlorophenyl)butan-1-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid (glacial) or Methanol
-
Sodium thiosulfate (Na₂S₂O₃), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Dissolve 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 equivalent) in a suitable solvent such as glacial acetic acid or methanol in a round-bottom flask.[3][9]
-
Add a catalytic amount of hydrobromic acid (HBr) if using Br₂ in a non-acidic solvent.
-
Slowly add a solution of Br₂ (1.1 equivalents) in the same solvent or add NBS (1.1 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Part 3: Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms and troubleshooting logic is key to resolving synthesis issues.
Reaction Mechanism: A Visual Guide
The synthesis of this compound involves two key transformations:
-
Friedel-Crafts Acylation: The formation of an acylium ion, which then acts as an electrophile in an aromatic substitution reaction.[10][11]
-
α-Bromination: The acid-catalyzed formation of an enol intermediate, which then attacks the electrophilic bromine.[3][12]
Caption: Overall synthetic workflow.
Troubleshooting Logic Flowchart
When encountering low yield, a systematic approach is essential. The following flowchart outlines a logical troubleshooting process.
Caption: A logical flowchart for troubleshooting low yield.
Part 4: Data Summary & References
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Friedel-Crafts | ||
| AlCl₃ Stoichiometry | 1.2 equivalents | Ensures complete reaction with the deactivated ring. |
| Reaction Temperature | 0-10 °C | Minimizes intramolecular cyclization side reactions.[1] |
| α-Bromination | ||
| Brominating Agent | Br₂ or NBS | NBS is often milder and more selective.[3] |
| Stoichiometry | 1.1 equivalents | Balances complete conversion with minimizing over-bromination.[9] |
| Solvent | Acetic Acid or Methanol | Provides a suitable medium for the reaction.[3] |
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Tidwell, T. T. (2014). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Khan Academy. (2019, January 9). Mechanism of alpha-halogenation of ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US20060058300A1 - Intermediates of bupropion metabolites synthesis.
- Riley, J., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Green Chemistry.
-
White Rose Research Online. (2022, August 10). A greener synthesis of the antidepressant bupropion hydrochloride. Retrieved from [Link]
-
PubMed Central. (2014, May 14). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. Retrieved from [Link]
-
ResearchGate. (2024, August). Scheme 1. Synthetic route for the preparation of bupropion hydrochloride 1a. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. 4-chloro-1-(1-fluorophenyl) butan-1-one synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chlorobutyrophenone. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(4-CHLOROPHENYL)BUTAN-1-ONE. Retrieved from [Link]
-
Compound 2-bromo-4,4,4-trichloro-1-(2,4-dichlorophenyl)-3-hydroxybutan-1-one. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-(4-chlorophenyl)butan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
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- 6. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
An In-Depth Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one. We will delve into the common side reactions and procedural pitfalls, offering scientifically grounded solutions to enhance yield, purity, and reproducibility.
The synthesis of this target molecule is typically achieved in two key stages: a Friedel-Crafts acylation followed by an α-bromination. Each stage presents unique challenges that can impact the final outcome. This guide is structured to address issues chronologically as they appear in the synthetic workflow.
Experimental Workflow Overview
The overall synthetic pathway involves the formation of a C-C bond via electrophilic aromatic substitution, followed by a selective halogenation at the α-position to the newly installed carbonyl group.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Troubleshooting the Friedel-Crafts Acylation Stage
The first stage involves the reaction of chlorobenzene with 4-chlorobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the ketone intermediate.[1]
Q1: My reaction yield is low, and I've isolated a significant amount of an isomeric byproduct. What is happening?
A: This is the most common issue in this step and is rooted in the directing effects of the substituent on the aromatic ring.
-
Causality - Isomer Formation: The chloro group on chlorobenzene is an ortho, para-directing deactivator for electrophilic aromatic substitution.[1] While it deactivates the ring towards acylation compared to benzene, it directs the incoming acyl group to the ortho and para positions. The para-substituted product is sterically favored and is almost always the major product.[1] However, the formation of the ortho-isomer is a competitive process that reduces the yield of your desired intermediate.
-
Troubleshooting & Optimization:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can increase the selectivity for the para product by favoring the thermodynamically more stable transition state and minimizing side reactions.
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common. Experimenting with solvents may slightly alter the ortho/para ratio.
-
Purification: The ortho and para isomers often have different physical properties (e.g., boiling point, polarity). Careful purification by fractional distillation or column chromatography is essential to isolate the desired para isomer before proceeding to the next step.
-
Q2: The reaction stalls, and a significant amount of starting material remains even after extended reaction times. What should I check?
A: Stalling is typically due to catalyst deactivation or issues with reagent quality.
-
Causality - Catalyst Deactivation:
-
Moisture: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents or glassware will hydrolyze AlCl₃, rendering it inactive.
-
Complexation: The ketone product is a Lewis base and forms a complex with the AlCl₃ catalyst.[2] This is why a stoichiometric amount, or even a slight excess, of the catalyst is required, as it gets consumed during the reaction. If you use a catalytic amount, the reaction will stop once all the catalyst is complexed with the product.[2]
-
-
Troubleshooting Checklist:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or properly stored anhydrous AlCl₃.
-
Use anhydrous solvents and ensure the chlorobenzene and 4-chlorobutyryl chloride are dry.
-
Verify that you are using at least one full equivalent of AlCl₃ relative to the acylating agent.
-
Caption: Formation of ortho and para isomers in the Friedel-Crafts acylation.
Part 2: Troubleshooting the α-Bromination Stage
This stage involves the selective bromination of the ketone intermediate at the carbon adjacent (alpha) to the carbonyl group. This reaction is typically performed under acidic conditions to favor monosubstitution via an enol intermediate.[3][4][5]
Q3: I am getting significant amounts of a dibrominated product. How can I improve selectivity for monobromination?
A: This is a problem of controlling reactivity. While the first bromine deactivates the molecule towards further substitution, over-bromination can still occur if conditions are not optimized.
-
Causality - Reaction Mechanism:
-
Acidic Conditions: In an acidic medium, the rate-determining step for halogenation is the formation of the enol.[6] Once the enol forms, it rapidly reacts with bromine. The first bromine atom added is electron-withdrawing, which makes the formation of a second enol intermediate less favorable. This inherent difference in reaction rates is what allows for selective monohalogenation.[4]
-
Basic Conditions: In contrast, under basic conditions, an enolate is formed. The electron-withdrawing bromine atom makes the remaining α-proton even more acidic, leading to rapid formation of a second enolate and subsequent polyhalogenation. Therefore, basic conditions must be avoided. [4]
-
-
Troubleshooting & Optimization:
-
Strict Stoichiometry: Use a precise molar equivalent of bromine (Br₂), or only a very slight excess (e.g., 1.05 eq).
-
Controlled Addition: Add the bromine solution slowly and at a low temperature (e.g., in an ice bath) to maintain control over the reaction exotherm and prevent localized areas of high bromine concentration.[5]
-
Solvent and Catalyst: Glacial acetic acid is a common solvent and also serves as the acid catalyst, promoting the necessary enol formation for the reaction to proceed.[3][5]
-
Q4: I am observing bromination on the aromatic ring in addition to the desired α-bromination. How do I prevent this?
A: This is a competing reaction pathway. Both the enol and the activated aromatic ring can react with bromine.
-
Causality - Competing Electrophiles: The electron-rich double bond of the enol is a potent nucleophile that reacts with electrophilic bromine.[3] However, the 4-chlorophenyl group, while deactivated by the chloro-substituent, is activated by the acyl group's complexation with any remaining Lewis acids or strong protic acids, making it susceptible to electrophilic bromination.
-
Troubleshooting & Optimization:
-
Avoid Lewis Acids: Do not use Lewis acid catalysts (like AlCl₃ or FeBr₃) in this step. They strongly promote aromatic halogenation. An acid catalyst like acetic acid or HBr is sufficient for α-bromination.[3][7]
-
Use a Selective Brominating Agent: Consider using N-Bromosuccinimide (NBS) with a catalytic amount of acid. NBS provides a low, steady concentration of electrophilic bromine, which can enhance selectivity for α-bromination over aromatic bromination.
-
Temperature: Keep the reaction temperature as low as feasible to control the reaction rate and favor the kinetically preferred pathway.
-
Q5: My final product seems to be eliminating HBr to form an α,β-unsaturated ketone. How can I minimize this?
A: This is a common decomposition pathway for α-halo ketones, especially in the presence of a base.[6]
-
Causality - E2 Elimination: The α-proton has been made more acidic by the adjacent carbonyl group and bromine atom. A base can abstract this proton, leading to an E2 elimination of HBr and the formation of a C=C double bond conjugated with the carbonyl.
-
Troubleshooting & Optimization:
-
Neutral/Acidic Work-up: During the work-up, avoid using strong bases (like NaOH or KOH) to quench the reaction. Use a mild base like sodium bicarbonate solution and do not allow the product to sit in the basic solution for extended periods.
-
Low Temperature: Perform the work-up and any subsequent purification steps at low temperatures to minimize the rate of elimination.
-
Careful Purification: When performing chromatography, use a neutral stationary phase (e.g., silica gel) and avoid basic mobile phase additives.
-
Caption: Key steps in the acid-catalyzed α-bromination and a major side reaction.
Summary Troubleshooting Table
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Stage 1: Friedel-Crafts Acylation | ||
| High yield of ortho-isomer | Inherent ortho, para-directing nature of the chloro group. | Lower reaction temperature; Optimize solvent; Purify carefully via chromatography or distillation. |
| Reaction stalls / incomplete | Moisture deactivating catalyst; Insufficient catalyst (complexation with product). | Use anhydrous reagents/glassware; Ensure >1.0 equivalent of AlCl₃ is used.[2] |
| Stage 2: α-Bromination | ||
| Dibromination or polybromination | Excess bromine; Reaction conditions too harsh; Presence of base. | Use strict 1:1 stoichiometry of ketone:Br₂; Add bromine slowly at low temperature; Ensure acidic conditions.[4] |
| Aromatic ring bromination | Use of strong Lewis acid catalyst; High reaction temperature. | Use only a protic acid catalyst (e.g., AcOH); Consider using NBS instead of Br₂. |
| Formation of unsaturated ketone | Base-catalyzed elimination of HBr during work-up or storage. | Use a mild, non-nucleophilic base (e.g., NaHCO₃) for quenching; Keep temperature low; Avoid prolonged exposure to basic conditions.[6] |
| General | ||
| Product degradation on storage | Product is a reactive α-haloketone, sensitive to light and moisture. | Store in a dark, airtight container under an inert atmosphere (N₂ or Ar) at low temperature.[8] |
Final Recommendations
The successful synthesis of this compound hinges on careful control of reaction conditions and a mechanistic understanding of potential side reactions. For the Friedel-Crafts acylation, the primary challenge is managing regioselectivity and ensuring catalyst activity. For the subsequent α-bromination, the key is to promote the desired enol-mediated pathway while suppressing polyhalogenation, aromatic substitution, and elimination. Always characterize your intermediates (e.g., by NMR, GC-MS) to ensure purity before proceeding to the next step, as impurities can often catalyze unwanted side reactions.
References
- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. BenchChem.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available from: [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Available from: [Link]
-
Wikipedia contributors. (n.d.). Ketone halogenation. Wikipedia. Available from: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. BenchChem.
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Fiveable. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Reactions Involving α-Haloketones. BenchChem.
-
Silva, V. L. M., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4985. Available from: [Link]
-
JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. JoVE. Available from: [Link]
-
Vedantu. (n.d.). Explain FriedelCraft alkylation of chlorobenzene. Vedantu. Available from: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(7), 541-608. Available from: [Link]
-
The Organic Chemistry Tutor. (2025). Synthesis Challenge: Turning a Haloketone into a Dicarbonyl. YouTube. Available from: [Link]
-
LibreTexts Chemistry. (2021). 17.3: Halogenation of Aldehydes and Ketones. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available from: [Link]
-
Indian Journal of Chemistry. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. 45B, 1516-1519. Available from: [Link]
-
ChemBeq. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Available from: [Link]
-
Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... ResearchGate. Available from: [Link]
-
Patsnap. (2022). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Eureka. Available from: [Link]
-
Georganics. (n.d.). This compound. Georganics. Available from: [Link]
-
Sci-Hub. (1972). Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates. J. Chem. Soc., Perkin Trans. 2. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available from: [Link]
-
Chemistry & Chemical Engineering. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Journal of the Brazilian Chemical Society, 35(1), 1-10. Available from: [Link]
-
LibreTexts Chemistry. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]
- Google Patents. (1999). Method for preparing α,ω-bromochloroalkanes.
-
PharmaCompass. (n.d.). 2-bromo-4'-chloropropiophenone. PharmaCompass. Available from: [Link]
- Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols.
-
PubChem. (n.d.). 2-Bromo-1-(4-chlorophenyl)butan-1-ol. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Identification of by-products in "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one" reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols to ensure the integrity of your results.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. Understanding this pathway is crucial for identifying potential pitfalls and by-products.
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Step 1: Friedel-Crafts Acylation
Question 1: My reaction yields a mixture of isomers. How can I improve the regioselectivity for the desired para-substituted product?
Answer:
The Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride is an electrophilic aromatic substitution. The chloro substituent on the benzene ring is an ortho, para-director. While the para product is sterically favored, the formation of the ortho and, to a lesser extent, meta isomers is a common side reaction.[1][2]
Causality:
-
Steric Hindrance: The bulkiness of the acylating agent and the chloro substituent disfavors substitution at the ortho position.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable ortho isomer, leading to a decrease in selectivity.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the aluminum chloride (AlCl₃) catalyst and the acyl chloride. This minimizes the formation of the ortho isomer.
-
Solvent Choice: Using a non-polar solvent like dichloromethane or carbon disulfide can enhance selectivity for the para product.
-
Order of Addition: Slowly add the acyl chloride to the mixture of chlorobenzene and AlCl₃. This ensures that the concentration of the highly reactive acylium ion is kept low, which can improve selectivity.
Question 2: I am observing a significant amount of an unexpected by-product that appears to be a cyclic ketone. What is it and how can I prevent its formation?
Answer:
This is likely α-tetralone, resulting from an intramolecular Friedel-Crafts alkylation.[3] The chloroalkyl chain of the desired product can be activated by the Lewis acid to form a carbocation, which then undergoes an intramolecular cyclization.
Caption: Formation of α-tetralone via intramolecular cyclization.
Causality:
-
Excess Lewis Acid: An excess of AlCl₃ can promote the formation of the carbocation on the alkyl chain.
-
Elevated Temperature and Prolonged Reaction Time: These conditions favor the intramolecular cyclization.
Troubleshooting Protocol:
-
Stoichiometry of Lewis Acid: Use a stoichiometric amount of AlCl₃ (typically 1.0-1.2 equivalents).
-
Low Temperature: Conduct the reaction at a low temperature (0-5 °C) to disfavor the intramolecular alkylation.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the catalyst.
Step 2: α-Bromination
Question 3: My final product is contaminated with a di-brominated species. How can I achieve selective mono-bromination?
Answer:
The α-bromination of the ketone intermediate, 4-chloro-1-(4-chlorophenyl)butan-1-one, proceeds via an enol or enolate. Over-bromination to form a di-bromo species is a common side reaction, especially if not carefully controlled.[4]
Causality:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂) will lead to the formation of di-brominated and potentially tri-brominated products.
-
Reaction Conditions: The reaction is typically acid-catalyzed. In acidic media, the first bromination is faster than the second, but over-bromination can still occur with excess reagent or prolonged reaction times.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent.
-
Slow Addition: Add the brominating agent dropwise to the solution of the ketone at a controlled temperature (typically room temperature or slightly below) to maintain a low concentration of the brominating agent in the reaction mixture.
-
Monitoring: Monitor the reaction progress carefully by TLC or GC-MS and stop the reaction once the starting ketone is consumed.
Question 4: I'm observing by-products that suggest bromination on the aromatic ring. How can I prevent this?
Answer:
Aromatic bromination is an electrophilic substitution on the chlorophenyl ring. This side reaction can occur if the reaction conditions are too harsh or if a Lewis acid catalyst is present, which can activate the bromine.[4]
Causality:
-
Lewis Acid Contamination: Residual AlCl₃ from the first step can catalyze aromatic bromination.
-
High Temperatures: Elevated temperatures can promote this side reaction.
Troubleshooting Protocol:
-
Purification of Intermediate: Ensure the intermediate ketone from the Friedel-Crafts acylation is thoroughly purified to remove any residual AlCl₃ before proceeding to the bromination step.
-
Avoid Lewis Acids: Do not add any Lewis acid catalysts to the bromination reaction.
-
Moderate Temperature: Perform the bromination at or below room temperature.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected structures of the main by-products in this synthesis?
A1: The main potential by-products are summarized in the table below.
| By-product Name | Step of Formation | Structure |
| 2-Chloro-1-(4-chlorophenyl)butan-1-one | Friedel-Crafts Acylation | Isomer of the intermediate |
| 2,2-Dibromo-4-chloro-1-(4-chlorophenyl)butan-1-one | α-Bromination | Over-bromination product |
| 2-Bromo-4-chloro-1-(2-bromo-4-chlorophenyl)butan-1-one | α-Bromination | Aromatic bromination product |
| 4-Chloro-1-(4-chlorophenyl)butan-1-one | α-Bromination | Unreacted starting material for the second step |
| α-Tetralone | Friedel-Crafts Acylation | Intramolecular cyclization by-product |
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and its impurities?
A2: A combination of chromatographic and spectroscopic methods is essential.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, including the starting materials, product, and many by-products.
-
High-Performance Liquid Chromatography (HPLC): A robust method for purity assessment and quantification of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for the structural elucidation of the final product and any isolated impurities.[5][6]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the carbonyl group.
Q3: What is a reliable method for purifying the final product, this compound?
A3: Recrystallization is often the most effective method for purifying the final product on a laboratory scale.
Purification Protocol:
-
Crude Product Isolation: After the reaction is complete, quench the reaction mixture (e.g., with a sodium bisulfite solution to remove excess bromine), and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of ethanol/water or isopropanol/water often works well.
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Caption: A typical workflow for the purification of the final product.
IV. References
-
2-Bromo-1-(4-chlorophenyl)propan-1-one. PubChem. [Link]
-
Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. [Link]
-
This compound. PubChem. [Link]
-
This compound. Georganics. [Link]
-
The major product formed in the Friedel-Craft acylation of chlorobenzene is. Allen. [Link]
-
4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. [Link]
-
Acylation of aromatics. Google Patents.
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. [Link]
Sources
- 1. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-1-(4-chlorophenyl)propan-1-one | C9H8BrClO | CID 3788219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: A Researcher's Guide to Purifying 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Welcome to the technical support center for "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one" (CAS No. 3760-66-5).[1][2] This guide is designed for researchers, chemists, and drug development professionals who encounter purity challenges with this critical synthetic intermediate. We will move beyond simple procedural lists to explore the chemical rationale behind purification strategies, empowering you to troubleshoot effectively and achieve the high purity required for your downstream applications.
Section 1: Understanding the Impurity Profile
The purity of your final product is fundamentally linked to its synthesis. The most common route to this compound involves a two-step process: a Friedel-Crafts acylation followed by an α-bromination. Each step can introduce a unique set of impurities. Understanding what these impurities are and where they come from is the first step in designing an effective purification strategy.
Typical Synthesis and Impurity Injection Points
Caption: Synthesis workflow and common impurity formation points.
The table below summarizes the most common impurities you may encounter.
| Potential Impurity | Likely Source | Relative Polarity (on Silica Gel) | Primary Removal Strategy |
| 4-chloro-1-(4-chlorophenyl)butan-1-one | Incomplete α-bromination | More polar than the product | Column Chromatography |
| 2,2-Dibromo-4-chloro-1-(4-chlorophenyl)butan-1-one | Over-bromination | Less polar than the product | Column Chromatography, Recrystallization |
| Unreacted Starting Materials (e.g., Chlorobenzene) | Incomplete Friedel-Crafts acylation | Significantly less polar | Solvent Wash, Column Chromatography |
| Positional Isomers (ortho, meta) | Poor regioselectivity in Friedel-Crafts acylation | Very similar to the product | Fractional Recrystallization, High-Resolution Chromatography |
| Polyacylated Byproducts | Friedel-Crafts side reaction[3] | More polar than the product | Column Chromatography |
| Degradation Products | Instability of α-bromoketone[4] | Variable (often colored) | Recrystallization with charcoal treatment |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a persistent oil or a low-melting solid with a broad melting range. What is the likely cause and my first step?
Answer: This is a classic sign of significant impurities. An oily consistency or a wide melting point range indicates that the crystal lattice of your desired compound is disrupted by other molecules. The most common culprits are residual solvents from the workup or a high concentration of unreacted starting materials.
-
Causality: Pure crystalline solids have sharp melting points because of the uniform energy required to break the well-defined crystal lattice. Impurities disrupt this lattice, requiring less energy to melt and causing the process to occur over a wider temperature range.
-
Troubleshooting Steps:
-
Solvent Wash: Before attempting more complex purification, try washing your crude product with a cold solvent in which the desired product is poorly soluble, but the impurities are. Cold hexanes or a cold ether/hexane mixture can be effective for removing highly non-polar contaminants.
-
Initial Recrystallization: If a solvent wash is insufficient, a "first-pass" recrystallization is the next logical step. The goal here is not necessarily to achieve >99% purity but to induce crystallization and remove the bulk of the impurities. See the detailed protocol in Section 3.
-
Q2: My TLC plate shows multiple spots. How do I begin to identify them and choose a purification method?
Answer: Thin-Layer Chromatography (TLC) is your most powerful diagnostic tool. The relative positions of the spots (Rf values) provide crucial information about the polarity of the components in your mixture, which directly informs your purification strategy.
Caption: Diagnostic workflow based on TLC analysis.
-
Spot Identification (General Rules for Silica Gel):
-
Higher Rf (runs faster): Less polar compounds. This will be your di-brominated byproduct and any remaining non-polar starting materials.
-
Middle Rf: Your target product, this compound.
-
Lower Rf (runs slower): More polar compounds. This is typically the unreacted ketone intermediate, 4-chloro-1-(4-chlorophenyl)butan-1-one.[5]
-
-
Strategy Selection:
-
Well-Separated Spots: If you see clear separation between your product and impurities, flash column chromatography is the most effective method.
-
Closely-Spaced Spots: If impurities are very close to your product spot (e.g., positional isomers), chromatography can be challenging.[5] In this case, fractional recrystallization might be more effective, as small structural differences can sometimes lead to significant differences in crystal packing and solubility.
-
Colored Mixture: If your crude product is yellow or brown, it likely contains colored degradation byproducts. These can often be removed by treating a solution of the crude product with activated charcoal before recrystallization.[6]
-
Q3: During recrystallization, my product "oils out" instead of forming crystals. How can I prevent this?
Answer: "Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[6] The compound melts before it can dissolve or crystallize properly.
-
Causality: Crystallization is an ordered process of molecules aligning into a lattice. Oiling out is a disordered phase separation. To promote crystallization, you must ensure the solution is not saturated above the compound's melting point.
-
Troubleshooting Steps:
-
Add More Solvent: The most common fix is to add more hot solvent to fully dissolve the oil, ensuring the saturation point is reached at a lower temperature during cooling.[6]
-
Lower the Crystallization Temperature: Use a solvent system with a lower boiling point. For example, if you are using toluene (BP 111°C), switch to a mixture like ethyl acetate/hexanes.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages precipitation and oiling, while slow cooling promotes crystal growth.
-
Seeding: Introduce a tiny, pure crystal of the desired product into the slightly cooled, saturated solution to provide a nucleation point for crystal growth.[6]
-
Section 3: Detailed Purification Protocols
These protocols are designed to be self-validating, with checkpoints (like TLC) to ensure success.
Protocol 1: High-Yield Recrystallization
This method is ideal when impurities have different solubilities than the product or are present in small amounts.
-
Solvent Selection: Use TLC to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound completely when hot but poorly when cold. Good starting points are ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot solvent until the solid just dissolves completely. If the solution is colored, this is the point to add a small amount of activated charcoal.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the residual mother liquor containing impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Validation: Check the purity via melting point analysis and TLC against your starting material.
Protocol 2: High-Resolution Flash Column Chromatography
This is the method of choice for separating mixtures with different polarities, such as removing unreacted ketone or di-brominated byproducts.
-
Solvent System Selection: Use TLC to find a solvent system (e.g., ethyl acetate/hexanes) that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system as a slurry. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a slightly stronger solvent like dichloromethane if solubility is an issue). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (air or nitrogen) to begin elution. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions being collected using TLC. Spot every few fractions on a TLC plate to track the elution of your product and impurities.
-
Combine and Evaporate: Combine the pure fractions (those containing only your product spot on TLC) in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the combined product with TLC and melting point analysis.
Section 4: Safety & Handling Considerations
-
Toxicity and Handling: α-Bromoketones are often potent lachrymators (tear-inducing agents) and skin irritants.[4] Always handle this compound and its solutions in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Stability and Storage: This compound is stable under normal storage conditions but should be kept in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[4] Prolonged exposure to light or moisture can lead to degradation, reducing purity.
References
-
Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health (NIH). [Link]
-
Separation of Ketone and alpha Bromo ketone : r/Chempros. (2021). Reddit. [Link]
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.).
-
Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (n.d.). Patsnap. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Podgorsˇek, A., & Iskra, J. (2009). Bromination of ketones with H2O2–HBr “on water”. ResearchGate. [Link]
-
Bertelsen, S., Halland, N., Bachmann, S., Marigo, M., Braunton, A., & Jørgensen, K. A. (2007). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. [Link]
-
This compound. (n.d.). Georganics. [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... (n.d.). ResearchGate. [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind. [Link]
-
Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. (n.d.). [Link]
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound | C10H9BrCl2O | CID 107167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. 2-Bromo-4'-chloroacetophenone(536-38-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage of "2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one"
Welcome to the technical support guide for 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one. This document provides in-depth guidance on the stability, storage, and handling of this key chemical intermediate. As researchers and drug development professionals, ensuring the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.
Compound Identification and Properties
Correctly identifying your compound is the first step in ensuring proper handling. The properties of this compound dictate its storage requirements and potential reactivity.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 3760-66-5 | [1] |
| Molecular Formula | C₁₀H₉BrCl₂O | [1] |
| Molecular Weight | 295.98 g/mol | [1] |
| Appearance | White to beige solid (general for similar compounds) | [2][3] |
| Solubility | Insoluble in water | [2] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored under the following conditions, derived from best practices for reactive α-haloketones:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is highly recommended. "Keep Cold" is a general guideline.[2] | The α-bromo ketone moiety is thermally sensitive. Low temperatures significantly reduce the rate of potential degradation reactions, such as elimination or hydrolysis. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | This compound can react with atmospheric moisture. An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |
| Container | Use a tightly sealed, amber glass vial or a container made of polyethylene or polypropylene. [3][4] | The compound is sensitive to light and moisture. An amber vial protects it from light-induced degradation, while a tight seal prevents moisture ingress.[3][4] |
| Location | A cool, dry, well-ventilated area away from incompatible substances. [3][4] | This is a standard safety and stability practice to prevent accidental contact with reactive materials and to ensure any potential off-gassing can dissipate safely. |
Q2: What is the expected shelf-life of this compound?
A2: A specific shelf-life is often not determined by manufacturers. However, when stored correctly at -20°C under an inert atmosphere and protected from light, the solid material should remain stable for at least 1-2 years. The stability is significantly reduced if the compound is exposed to ambient temperature, moisture, or light for extended periods. It is best practice to re-analyze the material if it has been stored for over a year or if any signs of degradation are observed.
Q3: What are the visible signs of compound degradation?
A3: The most common sign of degradation is a change in color , from a white or off-white solid to yellow or brown. This discoloration often indicates the formation of unsaturated ketone byproducts resulting from the elimination of hydrogen bromide (HBr). You may also notice a sharp, acidic odor due to the liberated HBr.
Q4: What are the primary chemical degradation pathways?
A4: The reactivity of the α-bromo ketone functional group is the primary driver of instability.[5][6]
-
Elimination (Dehydrobromination): This is a common pathway, especially if exposed to trace amounts of base or heat. The compound can lose HBr to form an α,β-unsaturated ketone, which is often colored and can polymerize.
-
Hydrolysis: Reaction with water (moisture) can replace the bromine atom with a hydroxyl group, forming an α-hydroxy ketone. This impurity can significantly impact subsequent reactions.
-
Nucleophilic Substitution: Being a reactive alkylating agent, the compound will react with any nucleophiles present, including amines, thiols, or basic buffers. This is the basis for its utility in synthesis but also a source of instability if stored improperly.
Q5: What substances are incompatible with this compound?
A5: Avoid contact with the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[3][7][8]
-
Strong Bases: Will promote the rapid elimination of HBr and other decomposition reactions.[8][9]
-
Nucleophiles: This includes primary and secondary amines, thiols, and even alcohols, especially under basic conditions.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
Problem: My compound has turned yellow/brown in the container.
-
Potential Cause: The compound has likely undergone dehydrobromination, a common degradation pathway for α-bromo ketones.[5][6] This is accelerated by exposure to heat, light, or basic residues on the container.
-
Solution:
-
Assess Purity: Before use, analyze a small sample via NMR or LC-MS to quantify the level of impurity.
-
Purification (if necessary): If the impurity level is unacceptable, the compound may be purified by recrystallization from a non-polar solvent. However, this can be challenging as impurities often cause the material to oil out.[10]
-
Prevention: Discard the degraded material if purity cannot be restored. For future lots, ensure strict adherence to storage conditions (-20°C, inert gas, protection from light).
-
Problem: I am seeing unexpected peaks in my analytical data (NMR, LC-MS).
-
Potential Cause: This could be due to degradation products (α,β-unsaturated ketone, α-hydroxy ketone) or residual starting materials from its synthesis.
-
Solution:
-
Identify the Impurity: Compare the molecular weights from your LC-MS data with potential degradation products. The unsaturated product will have a mass of [M-HBr], and the hydrolyzed product will have a mass of [M-Br+OH].
-
Consult the Certificate of Analysis (CoA): Check the CoA from the supplier to see the reported purity and identified impurities at the time of manufacturing.
-
Implement Proper Handling: Refer to the workflow diagram below to minimize the introduction of contaminants during handling.
-
Experimental Protocol: Preparation of Stock Solutions
The preparation of stock solutions is a critical step where degradation can occur if not performed correctly.
Objective: To prepare a stable, quantified stock solution for use in experiments.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Inert gas source (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined screw caps
-
Calibrated balance and appropriate syringes/pipettes
Procedure:
-
Equilibration: Allow the container of the compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all weighing and solvent additions in a glove box or under a gentle stream of inert gas.
-
Weighing: Quickly weigh the desired amount of the solid into a clean, dry amber vial.
-
Solubilization: Add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration.
-
Mixing: Cap the vial tightly and mix by vortexing or gentle sonication until the solid is completely dissolved.
-
Aliquoting & Storage: If desired, aliquot the stock solution into smaller, single-use volumes. Purge the headspace of each vial with inert gas before sealing tightly. Store all stock solutions at -20°C or -80°C.
Visualized Workflows and Logic
To further aid in proper handling and troubleshooting, the following diagrams illustrate key processes.
Caption: Workflow for receiving and storing the compound.
Sources
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- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis and Stabilization of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Welcome to the technical support guide for the synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one (CAS No. 3760-66-5). This document is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate. Given its inherent reactivity and potential for decomposition, successful synthesis and handling require a nuanced understanding of the underlying chemical principles. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure high-yield, high-purity outcomes in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Question 1: My Friedel-Crafts acylation step to produce the ketone precursor, 4-chloro-1-(4-chlorophenyl)butan-1-one, is resulting in a low yield. What are the likely causes?
Answer: A low yield in this initial step is a common problem that can almost always be traced back to one of four critical parameters. The Friedel-Crafts acylation is an electrophilic aromatic substitution that is highly sensitive to reaction conditions.[1][2]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.[1][3] This is the most frequent cause of reaction failure.
-
Insufficient Catalyst Stoichiometry: The product ketone forms a stable complex with AlCl₃, effectively sequestering the catalyst.[1] Therefore, you must use at least a stoichiometric equivalent (and often a slight excess, ~1.1 eq) of AlCl₃ relative to the acylating agent (4-chlorobutyryl chloride), not a catalytic amount.
-
Sub-optimal Temperature: While the reaction often requires initial cooling to control the exothermic addition of reagents, it may need to be gently heated to overcome the activation energy and proceed to completion.[1] Conversely, excessively high temperatures can promote side reactions and charring.
-
Reagent Purity: The purity of chlorobenzene and 4-chlorobutyryl chloride is paramount. Impurities can compete in the reaction or interfere with the catalyst.
| Parameter | Problem | Solution |
| Catalyst | AlCl₃ is hydrolyzed by moisture. | Use freshly opened, high-purity AlCl₃. Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. |
| Stoichiometry | Product-catalyst complexation depletes active AlCl₃. | Use 1.1-1.2 molar equivalents of AlCl₃ relative to the 4-chlorobutyryl chloride. |
| Temperature | Reaction fails to initiate or proceeds to decomposition. | Add AlCl₃ and acyl chloride at 0-5°C to control the initial exotherm. Allow the reaction to warm to room temperature, and if necessary, gently heat to 40-50°C, monitoring by TLC. |
| Reagents | Impurities lead to byproducts. | Use reagents of ≥98% purity. Purify solvents and liquid reagents by distillation if necessary. |
Question 2: During the alpha-bromination step, the reaction mixture turns dark brown or black, and TLC analysis shows a smear of products. What is causing this decomposition?
Answer: This indicates significant product decomposition, most likely driven by dehydrobromination and subsequent polymerization. The target molecule, an α-bromo ketone, is susceptible to elimination of HBr to form a conjugated α,β-unsaturated ketone.[4][5] This unsaturated product can then polymerize or degrade under the reaction conditions, leading to the observed dark coloration.
The key factors promoting this decomposition are:
-
Excess Temperature: The bromination reaction is exothermic. Uncontrolled temperature can rapidly accelerate the rate of decomposition.
-
Presence of Base: Even trace amounts of base can catalyze the elimination of HBr.[5]
-
Light: Radical pathways, initiated by light, can contribute to degradation.
-
HBr Byproduct: The HBr generated during the reaction can itself promote side reactions if not properly managed.[6]
To prevent this, you must maintain strict control over the reaction. Run the bromination at the lowest effective temperature (often 0°C to room temperature), protect the reaction from light by wrapping the flask in aluminum foil, and ensure a controlled addition of the brominating agent (e.g., Br₂ in acetic acid) to manage the exotherm.
Question 3: My final product contains a significant amount of the α,β-unsaturated ketone impurity, which is difficult to separate. How can I prevent its formation during workup?
Answer: The formation of this impurity during workup is a classic issue stemming from the instability of α-bromo ketones in the presence of base.[4][5] Standard aqueous workups involving basic solutions (e.g., sodium bicarbonate or carbonate washes) to neutralize acid must be performed with extreme care.
Root Cause: The α-proton is acidic, and a base will readily deprotonate it, initiating an E2 elimination pathway to expel the bromide ion and form a double bond.
Solutions:
-
Cold Quench: Quench the reaction by pouring it into a large volume of ice-water. This dilutes the reagents and keeps the temperature low, minimizing decomposition rates.
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH for neutralization. If a basic wash is necessary to remove residual acid (like acetic acid), use a dilute, ice-cold solution of sodium bicarbonate and minimize the contact time.
-
Rapid Extraction: Immediately extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gentle Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure at a low temperature (<35°C).
Question 4: The product appears to decompose when I try to purify it by silica gel chromatography. Are there alternative purification methods?
Answer: Yes, decomposition on silica gel is a known issue for acid-sensitive compounds like α-bromo ketones. Standard silica gel is inherently acidic and can catalyze both elimination (dehydrobromination) and hydrolysis.
Recommended Purification Strategies:
-
Deactivated Silica: If chromatography is necessary, "deactivate" the silica gel. This is done by preparing the column slurry with the chosen eluent system containing a small amount (0.5-1% v/v) of a non-nucleophilic amine like triethylamine. This neutralizes the acidic sites on the silica surface.
-
Rapid Chromatography: Do not let the product sit on the column for extended periods. Use a slightly more polar solvent system than you might otherwise choose to ensure the product elutes quickly. Flash chromatography is highly preferred over gravity chromatography.
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization is the preferred method as it avoids contact with silica gel. A suitable solvent system might be a mixture of a good solvent (e.g., dichloromethane, acetone) and a poor solvent (e.g., hexanes, isopropanol).
Frequently Asked Questions (FAQs)
-
Q: What is the recommended overall synthetic pathway for this molecule?
-
A: A robust, two-step sequence is standard. Step 1: A Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride using AlCl₃ as a Lewis acid catalyst. Step 2: A regioselective α-bromination of the resulting ketone intermediate using a brominating agent like bromine (Br₂) in an acidic solvent such as acetic acid.[4][7][8]
-
-
Q: Which brominating agent is better, Br₂ or N-Bromosuccinimide (NBS)?
-
A: Both can be effective. Bromine in acetic acid is a classic and cost-effective method for the α-bromination of ketones.[7] It proceeds via an acid-catalyzed enol intermediate.[9] NBS is a milder alternative and can sometimes offer better control and selectivity, often used with a radical initiator or an acid catalyst. For this specific substrate, Br₂ in acetic acid is a well-established and reliable method.
-
-
Q: How should I store the final product, this compound?
-
A: Due to its instability, proper storage is critical. Store the compound in an airtight container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (0-4°C), and protected from light. α-bromo ketones are also lachrymators (tear-inducing agents) and potent alkylating agents; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Visualizations
Caption: Primary decomposition pathways for the target compound.
Caption: Recommended two-step synthesis workflow.
Caption: A logical guide for troubleshooting synthesis issues.
Validated Experimental Protocols
Protocol 1: Synthesis of 4-chloro-1-(4-chlorophenyl)butan-1-one
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer.
-
Charging Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (DCM). Cool the slurry to 0-5°C using an ice bath.
-
Addition: Add a solution of 4-chlorobutyryl chloride (1.0 eq) and chlorobenzene (1.5 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm to 35-40°C for 1-2 hours.
-
Quench: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold 1M HCl (aq).
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone. Purify by vacuum distillation or recrystallization if necessary.
Protocol 2: Synthesis of this compound
-
Setup: Equip a flame-dried round-bottom flask, wrapped in aluminum foil, with a magnetic stirrer, nitrogen inlet, and a dropping funnel.
-
Charging Reagents: Dissolve the ketone precursor (1.0 eq) from Protocol 1 in glacial acetic acid. Cool the solution to 0-5°C.
-
Addition: Add a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid dropwise over 30 minutes. Maintain the internal temperature below 10°C.
-
Reaction: After addition, allow the reaction to stir at room temperature for 1-3 hours. Monitor for the disappearance of the starting material by TLC.
-
Quench: Pour the reaction mixture slowly into a vigorously stirred beaker containing a large volume of ice-water.
-
Workup: Extract the product with ethyl acetate (3x). Combine the organic layers and carefully wash with ice-cold, dilute NaHCO₃ solution until effervescence ceases, then wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure at a temperature below 35°C. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Khan Academy. (2019). Mechanism of alpha-halogenation of ketones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
-
Erian, A. W., Sherif, S. M., & Al-Baz, H. I. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Stevens, C. L., Blumbergs, P., & Munk, M. (1962). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 27(11), 4138-4141. Retrieved from [Link]
-
ChemEurope. (n.d.). Haloketone. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved from [Link]
-
Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5003. Retrieved from [Link]
- Patsnap. (2022). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.
-
Georganics. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Purity Assessment of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one by HPLC and Alternative Chromatographic Techniques
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of final product quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other chromatographic methods for the purity assessment of the halogenated ketone, 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one. As a senior application scientist, my focus is to not only present methodologies but to also elucidate the scientific rationale behind the selection of specific analytical techniques and parameters.
The compound , this compound, is a complex molecule whose purity is critical for its intended downstream applications.[1][2] The presence of multiple halogen atoms and a ketone functional group necessitates a robust and sensitive analytical method to separate the main component from structurally similar impurities.
The Primacy of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is often the gold standard for the purity analysis of pharmaceutical compounds and intermediates.[3][4][5] Its versatility in handling a wide range of analytes, including those that are non-volatile or thermally labile, makes it an ideal choice for the analysis of this compound.[4]
Proposed HPLC-UV Method for Purity Assessment
Given the absence of a standardized pharmacopeial method for this specific intermediate, a robust HPLC-UV method is proposed based on established principles for the analysis of similar halogenated aromatic ketones.
Methodology Rationale:
-
Stationary Phase: A C18 column is selected for its versatility and effectiveness in reversed-phase chromatography, which is well-suited for separating non-polar to moderately polar compounds like the target analyte.[6]
-
Mobile Phase: A gradient elution with acetonitrile and water is proposed to ensure adequate separation of the main peak from any potential impurities, which may have different polarities. A small amount of acid, such as phosphoric or formic acid, is often added to the mobile phase to improve peak shape and resolution.[7][8]
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance is chosen for its sensitivity and specificity. The aromatic ring in the molecule is a strong chromophore, making UV detection a suitable choice.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other chromatographic techniques offer unique advantages and can be considered as alternatives or for complementary analysis. The following table provides a comparative overview of HPLC, Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | A sub-category of HPLC utilizing smaller particle sizes (<2 µm) in the stationary phase, requiring higher operating pressures.[9][10][11] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analysis Time | Typically 15-20 minutes per run.[11][12] | Significantly faster, often 3-10 minutes, leading to higher throughput.[10][12][13] | Generally fast, with run times comparable to or shorter than HPLC. |
| Resolution | Good, sufficient for most purity applications. | Superior resolution due to smaller particle size and higher efficiency.[9][10] | High resolution, especially with capillary columns. |
| Sensitivity | Generally good, dependent on the detector. | Higher sensitivity due to sharper peaks and reduced band broadening.[9][11] | Very high sensitivity, particularly with specific detectors like Electron Capture Detector (ECD) for halogenated compounds.[14][15] |
| Solvent Consumption | Moderate to high. | Significantly lower solvent consumption compared to HPLC.[9][11][13] | Minimal solvent usage (for sample preparation). |
| Applicability to Analyte | Ideal for non-volatile and thermally labile compounds. | Same as HPLC, with enhanced performance.[9][11] | Suitable for volatile and thermally stable compounds. The analyte's stability at GC temperatures would need to be confirmed. |
| Instrumentation Cost | Lower initial investment. | Higher initial investment and maintenance costs.[9] | Moderate to high, depending on the detector. |
Experimental Protocols
Proposed HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 60% B
-
18.1-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Alternative Method: Gas Chromatography with Electron Capture Detection (GC-ECD)
-
Instrumentation: A gas chromatograph with an Electron Capture Detector (ECD).
-
Column: A low to mid-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Nitrogen or Argon/Methane, at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of approximately 0.1 mg/mL.
Method Validation: A Trustworthy System
Any analytical method for purity assessment must be validated to ensure its suitability for its intended purpose.[16] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Caption: Interdependencies of ICH Q2(R1) validation parameters.
Conclusion
For the purity assessment of this compound, a well-developed and validated reversed-phase HPLC-UV method stands as the most robust and reliable primary technique. It offers a balance of resolution, sensitivity, and applicability to the non-volatile nature of the analyte. While UPLC presents a significant advantage in terms of speed and efficiency, the initial investment may be a consideration. [9][11]GC-ECD, on the other hand, offers exceptional sensitivity for halogenated compounds but requires confirmation of the analyte's thermal stability. [14][15]The choice of the most suitable method will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the desired level of sensitivity for impurity profiling.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. RJPT. [Link]
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WebofPharma. HPLC vs. UPLC. WebofPharma. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
Pharma Tutor. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Pharma Tutor. [Link]
-
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-
ASTM International. D6806 Standard Practice for Analysis of Halogenated Organic Solvents and Their Admixtures by Gas Chromatography. ASTM. [Link]
-
Chromatography Online. Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
Algor Cards. Analytical Techniques for Organic Compounds. Algor Cards. [Link]
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Agilent. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. [Link]
-
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-
Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
-
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-
Millennial Scientific. Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Millennial Scientific. [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
-
ResearchGate. How to determine the purity of newly synthesized organic compound?. ResearchGate. [Link]
-
Emery Pharma. Impurity Analysis. Emery Pharma. [Link]
-
BYJU'S. methods of purification of organic compounds. BYJU'S. [Link]
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Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
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SIELC Technologies. Separation of 1-Bromo-2-(4-chlorophenyl)ethane on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
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-
Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
ResearchGate. (PDF) Determination of Aldehydes and Ketones in Fuel Ethanol by High-Performance Liquid Chromatography with Electrochemical Detection. ResearchGate. [Link]
-
ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step; it is the bedrock of reliable, reproducible, and translatable science. Intermediates such as 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one and its derivatives are pivotal in the synthesis of complex pharmaceutical agents. An error in structural assignment, particularly at a chiral center, can lead to the development of an inactive or, worse, a toxic final compound.
This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of this specific class of halogenated butyrophenones. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Gauntlet: A Multi-Modal Approach to Certainty
No single technique can provide absolute structural proof. Instead, a scientifically sound validation relies on the convergence of data from multiple, orthogonal methods. Each technique interrogates the molecule from a different perspective, and when the pieces align, a high-confidence structural assignment is achieved.
Our workflow is designed to systematically build a complete structural picture, from confirming the basic connectivity and elemental composition to defining the precise three-dimensional arrangement of atoms.
Caption: A logical workflow for the structural validation of a novel chemical entity.
Purity Assessment: The Non-Negotiable First Step
Before dedicating resources to extensive structural analysis, it is imperative to confirm the purity and homogeneity of the sample. Co-eluting impurities can introduce extraneous signals in spectroscopic analyses, leading to significant misinterpretation.
Technique of Choice: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Why this choice? HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The 4-chlorophenyl chromophore in the target molecule provides strong UV absorbance, making detection sensitive and reliable.[1][2]
Experimental Protocol: Purity Analysis via Reverse-Phase HPLC
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5µm). The mobile phase will typically be a gradient of acetonitrile and water.
-
Sample Preparation: Prepare a stock solution of the purified compound in acetonitrile at approximately 1 mg/mL. Create a dilution for analysis at ~0.1 mg/mL.
-
Method Parameters:
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (a common wavelength for aromatic ketones).[3]
-
Injection Volume: 10 µL.
-
-
Data Analysis: A pure compound should yield a single, sharp, symmetrical peak. The area percent of this peak relative to all other peaks in the chromatogram determines the purity. For structural elucidation work, a purity of >95% is required.
Foundational Evidence: Molecular Weight and Elemental Composition
Once purity is established, the next logical step is to confirm the molecular weight and elemental formula. This is the role of Mass Spectrometry (MS).
Technique of Choice: High-Resolution Mass Spectrometry (HRMS)
Why this choice? HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For a molecule containing bromine and chlorine, low-resolution MS is also invaluable due to the characteristic isotopic patterns of these halogens.[4][5]
-
Chlorine: Exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule with one chlorine atom will show a molecular ion peak (M) and an M+2 peak with a ~3:1 intensity ratio.[6][7]
-
Bromine: Exists as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. A molecule with one bromine atom will show M and M+2 peaks of nearly equal intensity.[6][7]
For "this compound" (C₁₀H₉BrCl₂O), the combination of one bromine and two chlorine atoms will produce a distinctive cluster of peaks (M, M+2, M+4, M+6) that serves as a powerful diagnostic fingerprint.[4]
Key Data Points from Mass Spectrometry
| Parameter | Expected Observation for C₁₀H₉BrCl₂O | Rationale & Significance |
| Monoisotopic Mass (HRMS) | 293.9181 | Confirms the elemental formula by matching the exact mass to within a few parts per million (ppm). |
| Isotopic Pattern (M, M+2, M+4, M+6) | A complex pattern with relative intensities dictated by the presence of ¹Br and ²Cl atoms. | Provides definitive evidence for the number of bromine and chlorine atoms in the molecule.[4] |
| Key Fragmentation | Cleavage adjacent to the carbonyl group (α-cleavage).[8][9] | Loss of the chloropropyl side chain to yield a [ClC₆H₄CO]⁺ fragment (m/z 139/141) is highly probable and confirms the core structure. |
The Blueprint: Connectivity and Stereochemistry via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this particular structure, it is also crucial for probing the environment around the chiral center at C2.
Techniques of Choice: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC)
Why this combination? ¹H NMR provides information on the number and environment of protons. ¹³C NMR does the same for carbon atoms. 2D NMR experiments reveal which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), allowing for the unambiguous assembly of the molecular skeleton.[10]
Predicted NMR Spectral Features and Their Interpretation
-
¹H NMR:
-
Aromatic Region (7.5-8.0 ppm): Two doublets, integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring. This confirms the 4-chlorophenyl group.[11]
-
Methine Proton (C2-H, ~5.0-5.5 ppm): A doublet of doublets (dd). Its downfield shift is due to the adjacent electron-withdrawing bromine and carbonyl groups. This is the proton at the chiral center.
-
Methylene Protons (C3-H₂, ~2.5-3.0 ppm): Two complex multiplets. Because these protons are adjacent to a chiral center, they are diastereotopic and thus chemically non-equivalent. This non-equivalence is a key validation point and will result in distinct signals and coupling patterns.
-
Methylene Protons (C4-H₂, ~3.7-4.2 ppm): A triplet. Its downfield shift is caused by the adjacent chlorine atom.
-
-
¹³C NMR:
-
Carbonyl Carbon (C1, ~190-195 ppm): A singlet in the characteristic ketone region.[11]
-
Aromatic Carbons (~128-140 ppm): Four distinct signals, confirming the para-substituted ring.
-
Halogenated Carbons: The carbons bonded to bromine (C2, ~45-50 ppm) and chlorine (C4, ~40-45 ppm) will be shifted downfield.
-
-
Chirality Confirmation: The presence of the chiral center at C2 makes the adjacent C3 protons diastereotopic. This means they will have different chemical shifts and will couple differently to the C2 proton. In cases where this is not obvious, the use of a chiral solvating agent can be employed to resolve the signals of a racemic mixture, confirming the presence of enantiomers.[12][13][14]
The Ultimate Proof: Absolute Structure by X-Ray Crystallography
While the combination of MS and NMR provides a robust hypothesis for the structure, only single-crystal X-ray crystallography can provide definitive, unambiguous proof of the atomic connectivity and, crucially, the absolute stereochemistry of a chiral molecule.[15][16]
Why this choice? X-ray crystallography determines the precise three-dimensional coordinates of every atom in the crystal lattice, providing an unequivocal image of the molecule. It is the "gold standard" for structural determination in pharmaceutical development.[17][18]
Workflow for X-Ray Crystallography
-
Crystal Growth: This is often the most challenging step. The purified compound must be coaxed into forming a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation from a variety of solvents or solvent mixtures.
-
Data Collection: The crystal is mounted and irradiated with X-rays. The resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined and the structure is refined.
The final output is a complete 3D model of the molecule, confirming the bond lengths, angles, and absolute configuration (if a suitable heavy atom like bromine is present).[15]
Caption: Comparison of analytical techniques for structural validation.
Conclusion
Validating the structure of a complex intermediate like "this compound" requires a disciplined, multi-technique approach. The process begins with establishing purity via HPLC, followed by confirming the molecular formula and halogen count with HRMS. The detailed atomic connectivity is then meticulously mapped out using a suite of NMR experiments. Finally, whenever possible, the structure should be definitively confirmed by single-crystal X-ray crystallography. By layering the evidence from these orthogonal techniques, researchers can have the highest degree of confidence in their molecular structure, ensuring the integrity and success of their downstream drug development efforts.
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A Researcher's Guide to Unlocking the Therapeutic Potential of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Derivatives
A Comparative Analysis of Biological Activity Screening Methodologies
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. One such scaffold, 2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one and its derivatives, presents a compelling starting point for drug discovery campaigns. The inherent reactivity of the α-bromoketone and the specific substitution pattern on the phenyl ring suggest a high potential for derivatization and interaction with biological targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for screening the biological activities of this class of compounds, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.
The structural resemblance of these derivatives to chalcones, which are well-documented for their broad spectrum of biological activities, forms a rational basis for the proposed screening cascade.[1][2][3][4] Chalcones, characterized by an open-chain flavonoid structure, have demonstrated potential in anticancer therapy through various mechanisms including cell cycle disruption and apoptosis induction.[1][2][5] This guide will objectively compare various screening assays, providing the necessary experimental data to empower researchers in making informed decisions for their specific research goals.
I. The Chemical Landscape: Understanding the Core Moiety and its Potential
The parent compound, this compound, is a halogenated butyrophenone derivative.[6][7] Its versatility as a synthetic building block allows for the facile introduction of diverse functional groups at the bromine-bearing carbon, leading to a library of novel derivatives.[8] The presence of chloro- and bromo- substituents can significantly influence the lipophilicity and electronic properties of the molecules, potentially enhancing their interaction with biological macromolecules and their ability to cross cellular membranes.
II. A Tiered Approach to Biological Activity Screening
A systematic and tiered screening approach is crucial for efficiently identifying promising lead compounds. This involves progressing from broad, high-throughput primary screens to more specific and mechanistically informative secondary and tertiary assays.
Workflow for Biological Activity Screening
Caption: A simplified diagram of the canonical NF-κB signaling pathway in inflammation.
Mechanistic Studies:
-
Western Blot Analysis: To assess the effect of the compounds on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
NF-κB Reporter Assay: To quantitatively measure the transcriptional activity of NF-κB in cells transfected with an NF-κB-luciferase reporter construct.
VI. Comparative Data Analysis and Interpretation
To facilitate a clear comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in tables.
Table 1: Hypothetical Anticancer Activity Data
| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |
| Derivative 1 | 5.2 | 8.1 | 12.5 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 15.8 | 22.4 | 35.1 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 16 | 64 | 32 |
| Derivative 2 | > 128 | > 128 | > 128 |
| Derivative 3 | 32 | 128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 4 |
Table 3: Hypothetical Anti-inflammatory Activity Data
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition (%) at 20 µM |
| Derivative 1 | 12.5 | 65.2 |
| Derivative 2 | > 100 | 5.8 |
| Derivative 3 | 28.7 | 42.1 |
| Dexamethasone | 2.5 | 85.4 |
VII. Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the systematic biological activity screening of this compound derivatives. By employing a tiered approach that progresses from broad primary screens to detailed mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The comparative analysis of different assay methodologies, supported by detailed protocols, empowers researchers to select the most appropriate techniques for their specific objectives. The structural relationship to chalcones provides a strong rationale for prioritizing anticancer, antimicrobial, and anti-inflammatory screening. Future work should focus on establishing structure-activity relationships (SAR) to guide the rational design of more potent and selective derivatives. Furthermore, promising lead compounds should be advanced to in vivo models to evaluate their efficacy and safety profiles.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Executive Summary: The proper handling and disposal of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, a halogenated ketone, is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. By understanding the inherent chemical risks and the logic behind these procedures, laboratories can ensure a self-validating system of safety, thereby protecting personnel and minimizing environmental impact.
Section 1: Hazard Identification and Risk Assessment
This compound (CAS No. 3760-66-5) is a compound that requires careful handling due to its toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents several hazards.[1] Understanding these hazards is fundamental to appreciating the necessity of the stringent disposal protocols outlined in this guide.
The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): This indicates that the substance is harmful if swallowed.[1]
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (Category 2A): The compound can cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): Inhalation of dust or fumes may lead to respiratory irritation.[1]
Given these hazards, all waste generated, including the compound itself, any contaminated consumables (e.g., pipette tips, weighing paper), and personal protective equipment, must be treated as hazardous waste.
Section 2: Personnel Protective Equipment (PPE) & Engineering Controls
To mitigate the risks of exposure, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the event of accidental exposure.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table summarizes the required equipment.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face | ANSI Z87-certified safety glasses with side shields or a full-face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand | Chemical-resistant nitrile gloves.[1] | Provides a barrier against skin contact, which can cause irritation. Gloves should be inspected before use and disposed of after handling the compound. |
| Body | A lab coat that buttons to the collar with long, gathered sleeves.[3] For larger quantities or spill cleanup, a chemical-resistant apron or coveralls may be necessary. | Protects skin and personal clothing from contamination. |
| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] | Necessary if there is a risk of inhaling dust, especially outside of a fume hood. |
Section 3: Decontamination & Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent the spread of contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, preferably within a fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, don all the PPE listed in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid generating dust.[1] For liquid spills, use an inert absorbent material.
-
Collect Waste: Place all contaminated materials (absorbent, swept powder, and any contaminated cleaning supplies) into a designated, sealable, and clearly labeled hazardous waste container.[1][4]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[2]
-
Dispose of Contaminated PPE: All PPE used during the cleanup should be considered contaminated and disposed of as hazardous waste.
Section 4: Waste Segregation & Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
Procedure for Waste Collection:
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for all this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Segregation: This waste stream must be kept separate from other incompatible chemical wastes. Halogenated organic compounds should not be mixed with non-halogenated solvents or other reactive chemicals.
-
Container Management: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
Section 5: Formal Disposal Protocol
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Adherence to institutional and national regulations is paramount.
The following workflow illustrates the decision-making and procedural steps for proper disposal:
Section 6: Incompatible Materials
To prevent dangerous reactions, it is critical to avoid mixing this compound with incompatible chemicals. While specific reactivity data for this exact compound is limited, general principles for halogenated ketones suggest avoiding:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: May cause dehydrohalogenation or other decomposition reactions.
-
Strong Reducing Agents: Can result in exothermic reactions.
Always consult the Safety Data Sheet and institutional chemical safety guidelines before mixing any chemical waste streams.
References
- Aaron Chemistry GmbH. (2024). Safety Data Sheet: this compound.
- CymitQuimica. (n.d.). Safety Data Sheet: 2-Bromo-1-(4-chlorophenyl)propan-1-one.
- Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-4''-chloroacetophenone.
- Matrix Scientific. (n.d.). Safety Data Sheet: this compound.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-(4-chlorophenyl)ethan-1-one.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromo-1-(4-chlorophenyl)ethan-1-one.
- Chemsrc. (n.d.). CAS No. 21763-00-8.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107167, this compound.
- Aaron Chemistry GmbH. (2024). Safety Data Sheet: this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3788219, 2-Bromo-1-(4-chlorophenyl)propan-1-one.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4'-Bromoacetophenone.
- Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 2-Bromo-4'-chloroacetophenone.
- HPC Standards. (n.d.). Safety Data Sheet: Acetazolamide.
Sources
A Comprehensive Guide to the Safe Handling of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, a compound that, while valuable in research, requires stringent safety protocols. As a Senior Application Scientist, my objective is to provide you with a framework that is not only procedural but also instills a deep understanding of the causality behind each safety measure, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral | [1][2] |
| Harmful in contact with skin | Acute Toxicity, Dermal | [2] |
| Harmful if inhaled | Acute Toxicity, Inhalation | [1] |
| Causes skin irritation/burns | Skin Corrosion/Irritation | [1][4] |
| Causes serious eye irritation/damage | Serious Eye Damage/Eye Irritation | [1][4] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to mitigating the risks associated with handling this compound. The following recommendations are based on the anticipated hazards and are in line with guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[5][6][7]
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against potential splashes.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin and Body Protection: A laboratory coat must be worn and fully buttoned.[9] For handling larger quantities or when there is a significant risk of skin contact, chemical-resistant aprons or coveralls are recommended.[9]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] If work outside of a fume hood is unavoidable and exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]
Workflow for Safe Handling and Experimentation
A systematic approach is critical for minimizing exposure and ensuring a safe experimental process.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2-Bromo-1-(4-chlorophenyl)propan-1-one | C9H8BrClO | CID 3788219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 6. School Chemistry Laboratory Safety Guide | NIOSH | CDC [cdc.gov]
- 7. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Bromo-4'-chloroacetophenone | CAS#:165120-40-1 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
